Nrf2 degrader 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H42N6O8S |
|---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
2-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]phenyl]-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C45H42N6O8S/c1-26-7-3-4-10-32(26)42(55)50-19-17-29-25-30(13-14-35(29)50)40-27(2)60-45(49-40)48-38(53)24-28-8-5-9-31(23-28)59-22-21-58-20-18-46-34-12-6-11-33-39(34)44(57)51(43(33)56)36-15-16-37(52)47-41(36)54/h3-14,23,25,36,46H,15-22,24H2,1-2H3,(H,47,52,54)(H,48,49,53) |
InChI Key |
VXGSIRKVOZQNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC(=CC=C5)OCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Nrf2 Degrader 1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Nrf2 degrader 1, a potent Proteolysis Targeting Chimera (PROTAC) with significant anticancer properties. This document consolidates available data, outlines experimental methodologies, and visualizes the key pathways and processes involved in its development and function.
Introduction to Nrf2 and the Therapeutic Rationale for its Degradation
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][3] In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the expression of a suite of cytoprotective genes.[3]
While Nrf2 activation is generally protective, its constitutive activation is a hallmark of various cancers, conferring resistance to chemotherapy and promoting tumor cell survival. This has led to the development of therapeutic strategies aimed at inhibiting Nrf2 activity. Nrf2 degraders, a class of PROTACs, represent a novel approach to achieve this by hijacking the cell's natural protein disposal machinery to eliminate Nrf2.
This compound is a potent PROTAC designed to induce the degradation of Nrf2, thereby offering a promising avenue for cancer therapy.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (Cell Growth Inhibition) | 100 nM | A549 (Human lung carcinoma) | |
| IC₅₀ (Cell Growth Inhibition) | 40 nM | LK-2 (Human lung adenocarcinoma) | |
| Molecular Weight | 826.92 g/mol | N/A | |
| Molecular Formula | C₄₅H₄₂N₆O₈S | N/A | |
| CAS Number | 3025286-00-1 | N/A |
Signaling Pathway and Mechanism of Action
This compound functions as a heterobifunctional molecule. It is composed of a ligand that binds to Nrf2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of Nrf2, marking it for degradation by the proteasome.
Experimental Protocols
While the precise, detailed experimental protocols for the discovery and characterization of this compound are not publicly available in their entirety, this section outlines the general methodologies typically employed for evaluating such compounds.
Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma) and LK-2 (human lung adenocarcinoma) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations for the desired duration.
Cell Viability Assay (IC₅₀ Determination)
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Protocol:
-
Seed cells in 96-well plates.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit like CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Western Blotting for Nrf2 Degradation
-
Principle: To visualize and quantify the reduction in Nrf2 protein levels following treatment with the degrader.
-
Protocol:
-
Treat cells with this compound for various time points and at different concentrations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against Nrf2 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of Nrf2 degradation.
-
ARE-Luciferase Reporter Assay
-
Principle: To measure the transcriptional activity of Nrf2.
-
Protocol:
-
Transfect cells with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Treat the transfected cells with this compound.
-
Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the Nrf2 pathway.
-
Synthesis of this compound
The exact, step-by-step synthesis of this compound (C₄₅H₄₂N₆O₈S) is proprietary information and not detailed in the public domain. However, the general synthetic strategy for such a PROTAC involves a multi-step process.
The synthesis would typically involve:
-
Synthesis of the Nrf2-binding moiety: This is likely a derivative of a known Nrf2 inhibitor or a compound identified through screening that has a suitable handle for linker attachment.
-
Synthesis of the E3 ligase ligand: This is often a derivative of molecules known to bind to E3 ligases, such as thalidomide for Cereblon or a VHL ligand.
-
Synthesis of the linker: A variety of linkers with different lengths and compositions (e.g., PEG-based, alkyl chains) are synthesized to optimize the ternary complex formation.
-
Stepwise conjugation: The Nrf2 ligand, linker, and E3 ligase ligand are coupled together using appropriate chemical reactions.
-
Purification and characterization: The final product is purified using techniques like HPLC, and its identity and purity are confirmed by methods such as NMR and mass spectrometry.
Conclusion
This compound is a promising PROTAC molecule that effectively induces the degradation of Nrf2, leading to potent anticancer activity in lung cancer cell lines. Its mechanism of action, leveraging the ubiquitin-proteasome system, offers a targeted approach to inhibit the pro-tumorigenic functions of Nrf2. Further research into its in vivo efficacy, safety profile, and pharmacokinetic properties will be crucial for its potential clinical development. This guide provides a foundational understanding for researchers and drug developers interested in the burgeoning field of targeted protein degradation and the therapeutic potential of modulating the Nrf2 pathway.
References
Nrf2 degrader 1 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Nrf2 degrader 1, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). This document is intended for researchers, scientists, and drug development professionals working in oncology, inflammation, and other fields where modulation of the Nrf2 pathway is of therapeutic interest.
Chemical Structure and Physicochemical Properties
This compound is a heterobifunctional molecule that links a ligand for Nrf2 to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to target Nrf2 for degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Not available in search results | - |
| CAS Number | 3025286-00-1 | [1][2] |
| Molecular Formula | C45H42N6O8S | [1][2] |
| Molecular Weight | 826.92 g/mol | [3] |
| Appearance | White to yellow solid | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |
| SMILES | O=C1NC(C(N2C(C(C(NCCOCCOC3=CC(CC(NC4=NC(C5=CC=C(N(C(C6=C(C)C=CC=C6)=O)CC7)C7=C5)=C(C)S4)=O)=CC=C3)=CC=C8)=C8C2=O)=O)CC1)=O | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |
Biological Activity
This compound demonstrates potent anticancer effects by inducing the degradation of Nrf2, a transcription factor that is often upregulated in cancer cells, contributing to chemoresistance and tumor progression.
Table 2: Biological Activity of this compound
| Assay | Cell Line | Parameter | Value | Source |
| Cell Growth Inhibition | A549 (Human lung carcinoma) | IC50 | 100 nM | |
| Cell Growth Inhibition | LK-2 (Human lung adenocarcinoma) | IC50 | 40 nM |
Mechanism of Action: The Nrf2-Keap1 Pathway and PROTAC-Mediated Degradation
Under normal physiological conditions, Nrf2 is negatively regulated by the Kelch-like ECH-associated protein 1 (Keap1), which acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex. This complex targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. In response to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective enzymes and proteins.
This compound functions as a PROTAC, a molecule designed to induce the degradation of a target protein. It consists of three key components: a ligand that binds to Nrf2, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two moieties. By simultaneously binding to both Nrf2 and the E3 ligase, this compound brings them into close proximity, facilitating the ubiquitination of Nrf2 and its subsequent degradation by the proteasome. This leads to the downregulation of Nrf2-dependent gene expression.
Caption: Mechanism of Nrf2 degradation by a PROTAC.
Experimental Protocols
The following are representative experimental protocols for the characterization of this compound.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
A549 or LK-2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader
Procedure:
-
Seed A549 or LK-2 cells in 96-well plates at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining the IC50 of this compound.
Western Blot for Nrf2 Degradation
Objective: To quantify the degradation of Nrf2 protein in cells treated with this compound.
Materials:
-
A549 or LK-2 cells
-
This compound stock solution (in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the Nrf2 signal to the loading control (β-actin).
Signaling Pathways
The activity of Nrf2 is intricately regulated by multiple signaling pathways, with the Keap1-Cul3-Rbx1 axis being the primary mechanism of control under basal conditions.
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
References
An In-depth Technical Guide to Nrf2 Degrader 1 (CAS 3025286-00-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master transcriptional regulator of the cellular antioxidant response. While its activation is protective in normal cells, aberrant Nrf2 accumulation is a hallmark of various cancers, promoting tumor growth, chemoresistance, and metabolic reprogramming. Consequently, targeted degradation of Nrf2 has emerged as a promising therapeutic strategy. Nrf2 degrader 1 (CAS 3025286-00-1) is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of Nrf2. This technical guide provides a comprehensive overview of its mechanism of action, available biological data, and generalized experimental protocols relevant to its characterization.
Introduction to Nrf2 and Its Role in Cancer
Under normal physiological conditions, Nrf2 is kept at low levels by its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Oxidative or electrophilic stress disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven genes[1].
In many cancer types, constitutive activation of the Nrf2 pathway occurs due to mutations in either Nrf2 or KEAP1. This persistent activation provides a survival advantage to cancer cells by enhancing their resistance to oxidative stress, metabolic flexibility, and detoxification of chemotherapeutic agents. Therefore, reducing Nrf2 levels in cancer cells is a key therapeutic objective.
This compound: A PROTAC Approach
This compound is a PROTAC designed to hijack the cell's own ubiquitin-proteasome system to specifically eliminate the Nrf2 protein[2][3][4]. As a heterobifunctional molecule, it consists of three key components:
-
A ligand that binds to the Nrf2 protein.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This design allows the degrader to act as a molecular bridge, bringing Nrf2 into close proximity with an E3 ligase, leading to the ubiquitination of Nrf2 and its subsequent degradation by the 26S proteasome.
Mechanism of Action
The mechanism of action for a PROTAC like this compound involves the formation of a ternary complex, consisting of the Nrf2 protein, the degrader molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to Nrf2, marking it for destruction.
Caption: PROTAC-mediated degradation of Nrf2.
Quantitative Data
This compound has demonstrated anti-proliferative activity in non-small cell lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 100 | |
| LK-2 | Non-Small Cell Lung Cancer | 40 |
Note: More specific degradation metrics such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are not yet publicly available in peer-reviewed literature for this specific compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3025286-00-1 | |
| Molecular Formula | C45H42N6O8S | |
| Molecular Weight | 826.92 g/mol | |
| Appearance | Solid, White to yellow |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available in published peer-reviewed articles. The following are generalized, standard protocols for assays that are essential for evaluating a PROTAC Nrf2 degrader.
Protocol for Cell Viability (IC50) Determination using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
A549 or LK-2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 or LK-2 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the degrader. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol for Western Blotting to Confirm Nrf2 Degradation
This protocol allows for the visualization and quantification of Nrf2 protein levels following treatment with the degrader.
Caption: Standard workflow for Western Blot analysis.
Materials:
-
Cells treated with various concentrations of this compound.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-Nrf2 and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Nrf2 signal to the loading control (β-actin) to determine the extent of degradation.
Summary and Future Directions
This compound is a promising PROTAC molecule that effectively reduces the viability of cancer cells with high Nrf2 activity. Its mechanism of action, centered on the targeted degradation of the Nrf2 protein, offers a novel therapeutic avenue for Nrf2-addicted cancers. Further research is required to fully characterize its degradation efficiency (DC50, Dmax), selectivity, and in vivo efficacy. The publication of detailed studies will be crucial for advancing this compound towards clinical development.
References
The Nrf2-Keap1 Pathway and PROTAC-Mediated Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful technology for targeted protein degradation, offering a novel approach to modulate the Nrf2-Keap1 pathway. This technical guide provides a comprehensive overview of the Nrf2-Keap1 pathway, the mechanism of PROTAC-mediated degradation, and the application of this technology to target key proteins within the pathway. Detailed experimental protocols for key assays and quantitative data on reported Keap1-targeting PROTACs are presented to facilitate further research and development in this promising area.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1.[1][2][3] Keap1 acts as a substrate adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which polyubiquitinates Nrf2, targeting it for proteasomal degradation.[2][4] This process maintains low intracellular levels of Nrf2.
In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 ubiquitination and degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes and detoxification proteins.
PROTAC Technology for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.
The mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Targeting the Nrf2-Keap1 Pathway with PROTACs
A promising strategy to activate the Nrf2 pathway is to induce the degradation of its repressor, Keap1. Several PROTACs have been developed to specifically target Keap1 for degradation. These PROTACs typically utilize a Keap1 binder, a linker, and an E3 ligase ligand, such as one for Cereblon (CRBN). By degrading Keap1, these PROTACs lead to the stabilization and nuclear translocation of Nrf2, resulting in the upregulation of its target genes and enhanced antioxidant response.
Quantitative Data for Keap1-Targeting PROTACs
The efficacy of PROTACs is typically quantified by their binding affinity (Ki or Kd), the concentration required for 50% degradation (DC50), and the maximum degradation level (Dmax).
| PROTAC Name | Target | E3 Ligase Recruited | Binding Affinity (Ki/Kd) | DC50 | Dmax | Cell Line | Reference |
| SD2267 | Keap1 | CRBN | Ki = 57.7 ± 17.5 nM (to CRBN) | 16.8 nM | 76.5% | AML12 | |
| KKP1 | Keap1 | Endogenous E3 Ligase | Not Reported | Not Reported | ~25% degradation at 0.75 µM | HSC-T6 | |
| MS83A | BRD4 (via Keap1) | Keap1 | Kd = 16 ± 5 nM (to Keap1) | Not Reported | Not Reported | - |
Experimental Protocols
Western Blotting for Keap1 Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-Keap1) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to the cells, scrape, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
FRET/TR-FRET Competition Assay for Binding Affinity
This assay is used to determine the binding affinity of a PROTAC or its ligand to the target protein or E3 ligase.
Materials:
-
Fluorescently labeled proteins/peptides (e.g., CFP-Nrf2 peptide and YFP-Keap1 Kelch domain for FRET, or Tb-anti-His antibody and FITC-labeled Nrf2 peptide for TR-FRET).
-
Unlabeled competitor compound (the PROTAC or its ligand).
-
Assay buffer.
-
Microplate reader capable of detecting FRET or TR-FRET signals.
Procedure:
-
Assay Setup: In a microplate, combine the fluorescently labeled donor and acceptor molecules at optimized concentrations in the assay buffer.
-
Competition: Add serial dilutions of the unlabeled competitor compound to the wells. Include a control with no competitor.
-
Incubation: Incubate the plate for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the FRET or TR-FRET signal using a microplate reader. The FRET signal is typically a ratio of the acceptor emission to the donor emission.
-
Data Analysis: Plot the FRET/TR-FRET signal against the logarithm of the competitor concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Nrf2/ARE Luciferase Reporter Assay
This assay measures the activation of the Nrf2 signaling pathway by quantifying the expression of a reporter gene under the control of an ARE promoter.
Materials:
-
Cells (e.g., HepG2 or HSC-T6)
-
An ARE-luciferase reporter plasmid
-
Transfection reagent
-
PROTAC compound and vehicle control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Plate cells and transfect them with the ARE-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of the PROTAC or vehicle control for a desired duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them. Add the luciferase assay reagent to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample or to a co-transfected control reporter (e.g., Renilla luciferase). Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Experimental Workflow for Keap1-Targeting PROTAC Development
The development of a Keap1-targeting PROTAC involves a systematic workflow from initial design to in vivo validation.
Conclusion
Targeting the Nrf2-Keap1 pathway with PROTACs represents a highly promising therapeutic strategy for a range of diseases characterized by oxidative stress. By inducing the degradation of Keap1, these novel molecules can effectively activate the cytoprotective Nrf2 signaling cascade. This technical guide has provided a detailed overview of the underlying biology, the mechanism of PROTAC action, and practical experimental guidance for researchers in this field. The provided quantitative data and protocols serve as a valuable resource for the design, synthesis, and evaluation of new Keap1-targeting PROTACs, with the ultimate goal of translating this innovative technology into effective therapies.
References
- 1. Development of a steady-state FRET-based assay to identify inhibitors of the Keap1-Nrf2 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nrf2 in Oxidative Stress and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its pivotal role in cellular responses to oxidative stress and the complex landscape of cancer biology. This document details the molecular mechanisms of the Nrf2 signaling pathway, its dual function as both a tumor suppressor and an oncoprotein, and methodologies for its study.
Part 1: The Nrf2 Signaling Pathway
Introduction to Nrf2 and Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases, including cancer. Nrf2 is a master regulator of the antioxidant response, controlling the expression of a vast array of cytoprotective genes that combat oxidative damage and maintain cellular redox homeostasis.
The Canonical Keap1-Nrf2 Signaling Pathway
The primary mechanism of Nrf2 regulation is through its interaction with the Cul3-based E3 ubiquitin ligase substrate adaptor protein, Keap1 (Kelch-like ECH-associated protein 1).
Under normal physiological conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for continuous ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
In the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This modification leads to a conformational change in the Keap1 protein, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.
Non-Canonical Nrf2 Activation
Beyond the canonical Keap1-dependent mechanism, Nrf2 can also be activated through various other pathways. These non-canonical pathways often involve the phosphorylation of Nrf2 by kinases such as PERK, PI3K/Akt, and MAPKs, which can either promote its dissociation from Keap1 or enhance its nuclear accumulation and transcriptional activity.
Downstream Targets of Nrf2
Nrf2 regulates the expression of a wide range of genes involved in antioxidant defense, detoxification, and cellular repair. Key target genes include:
-
Antioxidant Enzymes: Heme oxygenase-1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPX).
-
Glutathione Synthesis and Regeneration: Glutamate-cysteine ligase catalytic and modifier subunits (GCLC and GCLM) and glutathione reductase (GSR).
-
Detoxifying Enzymes: UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs).
-
Drug Efflux Transporters: ATP-binding cassette (ABC) transporters.
Part 2: The Dual Role of Nrf2 in Cancer
Nrf2 exhibits a paradoxical role in cancer, acting as a "double-edged sword." Its function is highly context-dependent, varying between normal and cancerous cells.
Nrf2 as a Tumor Suppressor: Cancer Prevention
In normal cells, the activation of Nrf2 is a crucial defense mechanism against carcinogenesis.[1][2] By upregulating antioxidant and detoxifying enzymes, Nrf2 protects cells from DNA damage and mutations induced by carcinogens and oxidative stress.[3] This cytoprotective function forms the basis for cancer chemoprevention strategies that utilize Nrf2 activators.[1]
Nrf2 as an Oncoprotein: Cancer Progression and Chemoresistance
In established tumors, the Nrf2 pathway is often constitutively activated through somatic mutations in NRF2 or KEAP1, or by oncogenic signaling.[2] This persistent activation provides cancer cells with a survival advantage, enabling them to withstand high levels of intrinsic oxidative stress associated with rapid proliferation and metabolic activity. Furthermore, the upregulation of Nrf2 target genes, including drug efflux pumps and enzymes that metabolize chemotherapeutic agents, confers resistance to a broad spectrum of anticancer drugs and radiotherapy.
Therapeutic Targeting of Nrf2 in Cancer
The dual role of Nrf2 presents both opportunities and challenges for cancer therapy.
The induction of the Nrf2 pathway by natural or synthetic compounds is a promising strategy for cancer prevention. Sulforaphane, an isothiocyanate found in cruciferous vegetables, is a potent Nrf2 activator that has been extensively studied for its chemopreventive properties. It functions by modifying cysteine residues on Keap1, leading to Nrf2 stabilization and the induction of cytoprotective genes.
In cancers with constitutive Nrf2 activation, inhibiting the Nrf2 pathway is a rational therapeutic approach to overcome chemoresistance and enhance the efficacy of conventional cancer treatments. ML385 is a specific small-molecule inhibitor of Nrf2 that binds to its DNA-binding domain, thereby blocking its transcriptional activity.
Part 3: Experimental Protocols for Studying Nrf2
Measuring Oxidative Stress
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.
Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Reaction: Add trichloroacetic acid (TCA) to the sample to precipitate proteins. Centrifuge and collect the supernatant. Add thiobarbituric acid (TBA) reagent to the supernatant and incubate at 90-100°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored MDA-TBA adduct at 532 nm.
-
Quantification: Determine MDA concentration using a standard curve generated with known concentrations of MDA.
This competitive ELISA is used to quantify 8-OHdG, a major product of DNA oxidation.
Protocol:
-
Sample Preparation: Isolate DNA from cells or tissues. Enzymatically digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
ELISA: Add the digested DNA samples and 8-OHdG standards to a microplate pre-coated with an 8-OHdG antibody. Add an HRP-conjugated 8-OHdG antibody and incubate. During this incubation, the 8-OHdG in the sample competes with the HRP-conjugated 8-OHdG for binding to the coated antibody.
-
Detection: Wash the plate to remove unbound reagents. Add a TMB substrate solution, which will develop a color in proportion to the amount of HRP-conjugated antibody bound.
-
Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
-
Quantification: Calculate the 8-OHdG concentration from a standard curve.
Assessing Nrf2 Activation and Activity
ChIP is used to determine the in vivo association of Nrf2 with the AREs of its target genes.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Nrf2. Use a non-specific IgG as a negative control. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the ARE-containing promoter regions of Nrf2 target genes.
qPCR is used to measure the mRNA levels of Nrf2 target genes as an indicator of Nrf2 transcriptional activity.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using the cDNA as a template, gene-specific primers for Nrf2 target genes (e.g., HMOX1, NQO1), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB) and calculate the fold change in gene expression relative to a control condition using the ΔΔCt method.
Part 4: Quantitative Data Summary
Table 1: Expression of Nrf2 in Various Human Cancers
| Cancer Type | Nrf2 Expression Status | Clinical Significance | Reference(s) |
| Lung Cancer (NSCLC) | Frequently overexpressed, especially in tumors with KEAP1 mutations. | Associated with poor prognosis and resistance to chemotherapy and radiotherapy. | |
| Endometrial Cancer | Highly expressed in aggressive serous carcinoma compared to endometrioid carcinoma. | Correlates with chemoresistance. | |
| Acute Myeloid Leukemia (AML) | Overexpressed in some AML cell lines. | Contributes to resistance to arsenic trioxide and daunorubicin. | |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Higher expression in chemotherapy-resistant patients. | Associated with resistance to vincristine. | |
| Hepatocellular Carcinoma (HCC) | Increased expression in younger patients. | Low expression is associated with poorer prognosis. |
Table 2: Modulation of Nrf2 Target Gene Expression
| Compound | Type | Cell Line/Model | Target Gene(s) | Fold Change (approx.) | Effective Concentration | Reference(s) |
| Sulforaphane | Activator | Human bronchial epithelial cells (BEAS-2B) | NQO1, HO-1 | Not specified | >5 µM | |
| BC-1901S | Activator | Human bronchial epithelial cells (BEAS-2B) | GPX2, HO-1 | Dose-dependent increase | 1-10 µM | |
| ML385 | Inhibitor | Human lung cancer cells (A549) | NQO1, HO-1 | Dose-dependent decrease | 0.25-5 µM |
Table 3: Nrf2 and Chemoresistance
| Cancer Cell Line | Nrf2 Status | Chemotherapeutic Drug | IC50 (approx.) | Effect of Nrf2 Modulation | Reference(s) |
| A549 (Lung Cancer) | High (KEAP1 mutant) | Carboplatin | Not specified | ML385 enhances cytotoxicity. | |
| SPEC-2 (Endometrial Cancer) | High | Cisplatin, Paclitaxel | Higher than Ishikawa cells | Nrf2 silencing increases sensitivity. | |
| HL-60, MOLM-13 (AML) | Nrf2 overexpression | Daunorubicin, Arsenic Trioxide | Increased | Nrf2 overexpression increases IC50. | |
| B-ALL patient cells | High Nrf2 | Vincristine | Not specified | High Nrf2 correlates with resistance. |
Part 5: Signaling Pathways and Experimental Workflow Diagrams
Figure 1: The Canonical Keap1-Nrf2 Signaling Pathway.
References
Nrf2 Degrader 1: A Chemical Probe for Unraveling Nrf2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant and cytoprotective response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of a broad array of antioxidant and detoxification genes.
Given its central role in cellular defense, the Nrf2 pathway is a critical area of study in a variety of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. Dysregulation of Nrf2 signaling, particularly its constitutive activation in cancer, can promote tumor progression and chemoresistance. Therefore, tools that allow for the acute and specific modulation of Nrf2 levels are invaluable for dissecting its complex biological functions.
This technical guide focuses on Nrf2 degrader 1, a heterobifunctional molecule designed as a chemical probe to induce the targeted degradation of Nrf2. As a Proteolysis Targeting Chimera (PROTAC), this compound is engineered to hijack the cell's ubiquitin-proteasome system to specifically eliminate the Nrf2 protein, offering a powerful approach to study the consequences of Nrf2 loss-of-function with high temporal resolution.
This compound: A Profile
This compound is a PROTAC that links a ligand for Nrf2 to a ligand for an E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C45H42N6O8S |
| Molecular Weight | 826.92 g/mol |
| CAS Number | 3025286-00-1 |
| SMILES | O=C1NC(C(N2C(C(C(NCCOCCOC3=CC(CC(NC4=NC(C5=CC=C(N(C(C6=C(C)C=CC=C6)=O)CC7)C7=C5)=C(C)S4)=O)=CC=C3)=CC=C8)=C8C2=O)=O)CC1)=O |
Biological Activity:
This compound has been shown to inhibit the growth of certain cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 100 |
| LK-2 | Lung Adenocarcinoma | 40 |
Note: The IC50 values represent the concentration at which cell growth is inhibited by 50% and may not directly correlate with the degradation of Nrf2.
The Nrf2 Signaling Pathway and Mechanism of this compound
The canonical Nrf2 signaling pathway is tightly regulated by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex.
Caption: Nrf2 signaling and the mechanism of this compound.
This compound functions by forming a ternary complex between Nrf2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of Nrf2. This leads to a rapid and sustained decrease in cellular Nrf2 levels, effectively shutting down the Nrf2-mediated transcriptional program.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the activity of an Nrf2 degrader like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Western Blot Analysis of Nrf2 Degradation
This protocol is used to determine the dose- and time-dependent degradation of Nrf2.
Materials:
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Keap1, anti-Lamin B1 (nuclear loading control), anti-GAPDH or β-actin (cytoplasmic loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of Nrf2 degradation relative to the vehicle control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol measures the effect of Nrf2 degradation on the transcription of its downstream target genes.
Materials:
-
Treated cell lysates from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from treated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using specific primers for target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.
Protocol 3: Cell Viability Assay
This protocol assesses the impact of Nrf2 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and determine the IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for characterizing an Nrf2 degrader and the logical relationship between its application and the expected outcomes.
Caption: A typical experimental workflow for characterizing an Nrf2 degrader.
Caption: The logical relationship between Nrf2 degradation and cellular outcomes.
Conclusion
This compound represents a promising chemical probe for the investigation of Nrf2 biology. By inducing the specific and rapid degradation of Nrf2, this tool allows for a detailed examination of the immediate and downstream consequences of Nrf2 loss-of-function. The protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize and characterize Nrf2 degraders in their own experimental systems. As with any chemical probe, careful validation of its activity and selectivity is paramount to ensure the generation of robust and reliable data. The continued development and application of such targeted degradation strategies will undoubtedly deepen our understanding of the multifaceted roles of Nrf2 in health and disease.
Early In Vitro Studies of Nrf2 Degrader 1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response, playing a pivotal role in protecting cells from oxidative and electrophilic stress.[1] Under normal physiological conditions, Nrf2 is kept at low levels through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] However, in various pathological states, including cancer, the Nrf2 pathway can be constitutively activated, leading to enhanced cell survival and resistance to therapy.[2] The development of molecules that can effectively promote the degradation of Nrf2 presents a promising therapeutic strategy. This whitepaper provides a comprehensive technical overview of the early in vitro studies of a novel PROTAC (PROteolysis TArgeting Chimera), Nrf2 degrader 1, designed to induce the degradation of Nrf2.
Core Compound Activity
This compound is a PROTAC designed to hijack the ubiquitin-proteasome system to selectively target Nrf2 for degradation.[4] Early in vitro studies have focused on characterizing its anti-proliferative activity in cancer cell lines known to have upregulated Nrf2 signaling.
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified in two non-small cell lung cancer (NSCLC) cell lines, A549 and LK-2. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented below.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 100 |
| LK-2 | Non-Small Cell Lung Cancer | 40 |
Table 1: Anti-proliferative Activity of this compound.
Signaling Pathways and Experimental Workflows
Nrf2-Keap1 Signaling Pathway and Mechanism of this compound
Under basal conditions, Keap1 acts as a substrate adaptor for the Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and proteasomal degradation. This compound is a heterobifunctional molecule that simultaneously binds to Nrf2 and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of Nrf2, marking it for degradation by the proteasome and thereby reducing its cellular levels.
Figure 1: Mechanism of Nrf2 degradation.
Experimental Workflow: Characterization of an Nrf2 Degrader
The in vitro characterization of an Nrf2 degrader typically involves a series of assays to determine its potency, efficacy, and mechanism of action. The following workflow outlines the key experimental steps.
Figure 2: In vitro characterization workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that are essential for the in vitro characterization of Nrf2 degraders like this compound.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
A549 or LK-2 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed A549 or LK-2 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Nrf2 Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of Nrf2 protein induced by this compound and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
A549 or LK-2 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed A549 or LK-2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the Nrf2 signal to the loading control.
-
Calculate the percentage of Nrf2 remaining compared to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
Objective: To measure the effect of this compound on the mRNA expression of Nrf2 target genes, such as NQO1 and HO-1.
Materials:
-
A549 or LK-2 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Seed and treat A549 or LK-2 cells with this compound as described for the Western blot experiment.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Conclusion
The early in vitro evaluation of this compound demonstrates its potential as an anti-proliferative agent in cancer cells with aberrant Nrf2 signaling. The provided data and experimental protocols offer a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this and other Nrf2-targeting degraders. Future studies should focus on expanding the quantitative dataset to include DC50 and Dmax values, a broader cell line panel for cytotoxicity profiling, and a comprehensive analysis of its impact on the expression of Nrf2 target genes. These efforts will be crucial in advancing our understanding of Nrf2 degraders and their potential clinical applications.
References
- 1. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Nrf2 degraders and how do they work? [synapse.patsnap.com]
- 3. NRF2 Regulation Processes as a Source of Potential Drug Targets against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Deep Dive: Nrf2 Degrader 1 (WO2024006742A2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core scientific findings and methodologies presented in patent WO2024006742A2, concerning a novel Nrf2 protein degrader. The document outlines the compound's mechanism of action, efficacy, and the experimental framework used for its characterization.
Core Concept: Targeted Nrf2 Protein Degradation
The technology described in this patent centers on a heterobifunctional small molecule, referred to as "Nrf2 degrader 1," designed to induce the degradation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 is a master regulator of the cellular antioxidant response, and its overactivation is implicated in various diseases, including cancer, by promoting cell survival and resistance to therapy.
The degrader molecule is a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to both the Nrf2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Nrf2, marking it for degradation by the proteasome. This approach offers a powerful strategy to diminish Nrf2 levels and mitigate its pathological effects.
Quantitative Analysis of Nrf2 Degradation
The patent provides quantitative data on the efficacy of the Nrf2 degrader compounds. The primary metric for efficacy is the DC50 value, which represents the concentration of the compound that results in a 50% degradation of the target protein. The disclosed compounds demonstrate significant potency in inducing Nrf2 degradation.
| Compound ID | DC50 (µM) |
| Representative Compound(s) | < 0.1 to < 100 |
Table 1: Summary of Nrf2 Protein Degradation Efficacy. The patent discloses that representative compounds of the disclosure typically exhibit DC50 values of less than 100 µM, with more potent examples having values less than 50 µM, 25 µM, 5 µM, 1 µM, 0.5 µM, or even 0.1 µM.[1]
Key Experimental Methodologies
The patent details the experimental protocols used to characterize the Nrf2 degraders. The following are summaries of the key assays performed.
Cell Culture and Treatment
A foundational aspect of the in vitro work involves the culture and treatment of human hepatoma (Huh1) cells.
Protocol:
-
Cell Seeding: Huh1 cells (JCRB Cat# JCRB0199) were plated in 10-cm dishes.
-
Compound Treatment: On Day 1, the cells were treated with the Nrf2 degrader compounds at various concentrations.
-
Incubation: The treated cells were incubated for a specified period to allow for protein degradation.
Protein Degradation Assay (Western Blot Analysis)
The primary method for quantifying Nrf2 protein levels post-treatment was Western blot analysis.
Protocol:
-
Cell Lysis: Following treatment, the cells were harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein was determined to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Transfer: The protein lysates were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for Nrf2 and a loading control protein (e.g., GAPDH or β-actin).
-
Detection: A secondary antibody conjugated to a detection enzyme was used to visualize the protein bands.
-
Data Analysis: The intensity of the protein bands was quantified, and the percentage of Nrf2 degradation was calculated relative to the vehicle-treated control. The results were analyzed using software such as XLfit to determine DC50 values.[1]
General Cell-Based Assay Protocol
The patent also outlines a general protocol for handling cells for various assays.
Protocol:
-
Cell Observation: Cells were visually inspected under a microscope.
-
Cell Detachment: The growth media was aspirated, and trypsin was added to detach the cells from the culture dish, followed by a 3-minute incubation.
-
Harvesting: Fresh media was added to neutralize the trypsin, and the cells were collected into 15 mL tubes.
-
Centrifugation: The cells were pelleted by centrifugation at 1000 rpm for 5 minutes.
-
Resuspension and Counting: The cell pellet was resuspended in fresh media, and a small aliquot was taken to determine the cell number and viability.[1]
Visualizing the Mechanism and Workflow
To better illustrate the concepts and processes described in the patent, the following diagrams have been generated.
References
Methodological & Application
Application Notes and Protocols for Nrf2 Degrader 1 in Cell Culture
For Research Use Only.
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels through constant ubiquitination and proteasomal degradation, a process primarily mediated by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3] In certain pathological states, such as cancer, constitutive activation of Nrf2 can lead to chemoresistance and enhanced tumor cell survival.[4][5]
Nrf2 degrader 1 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Nrf2. As a heterobifunctional molecule, it facilitates the formation of a ternary complex between Nrf2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Nrf2 by the proteasome. These application notes provide a detailed protocol for the use of this compound in cell culture to study its effects on Nrf2 protein levels.
Data Presentation
The following table summarizes the reported in vitro activity of this compound in cancer cell lines. This data is essential for designing experiments to investigate the effects of this compound.
| Parameter | Cell Line | Concentration | Reference |
| IC50 | A549 (Human Lung Carcinoma) | 100 nM | |
| IC50 | LK-2 (Human Lung Adenocarcinoma) | 40 nM |
Note: The IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and can be used as a starting point for determining the optimal concentration for inducing Nrf2 degradation in your specific experimental setup.
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand its mechanism of action and the experimental steps required to assess its activity.
Nrf2 Degradation Signaling Pathway
Under basal conditions, Keap1 acts as an adaptor protein for the Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and proteasomal degradation. This compound, as a PROTAC, hijacks this cellular machinery to induce the degradation of Nrf2.
Caption: Nrf2 degradation pathway and the mechanism of this compound.
Experimental Workflow
The following diagram outlines the general workflow for treating cells with this compound and assessing its effect on Nrf2 protein levels via Western blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and characterization of a heterobifunctional degrader of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Nrf2 degraders and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Nrf2 Degrader 1 in A549 Cells
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, the protein Kelch-like ECH-associated protein 1 (Keap1) targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, maintaining its low intracellular levels.[1][3] In many cancer types, including the non-small cell lung cancer (NSCLC) cell line A549, somatic mutations in KEAP1 lead to impaired Nrf2 degradation.[4] This results in the constitutive activation of Nrf2, promoting cancer cell proliferation, resistance to chemotherapy, and metabolic reprogramming.
Nrf2 degrader 1 is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Nrf2. It functions by simultaneously binding to Nrf2 and an E3 ubiquitin ligase, thereby hijacking the cell's own protein disposal machinery to target Nrf2 for destruction. This makes it a valuable tool for studying the consequences of Nrf2 inhibition in cancer cells with a hyperactive Nrf2 pathway, such as A549. These application notes provide detailed protocols for the use of this compound in A549 cells to assess its effects on Nrf2 protein levels, downstream target gene expression, and cell viability.
Core Concepts & Signaling Pathway
In A549 cells, a mutation in the KEAP1 gene prevents it from effectively binding to and promoting the degradation of Nrf2. This leads to Nrf2 accumulation, translocation to the nucleus, and the subsequent transcription of antioxidant response element (ARE)-containing genes like NQO1, HMOX1, and GCLM. This compound is a heterobifunctional molecule that forces the proximity of Nrf2 to an E3 ligase complex (e.g., VHL), leading to Nrf2's ubiquitination and degradation, thereby reducing its transcriptional activity.
Materials and Reagents
-
Cell Line: A549 human lung carcinoma cells (ATCC® CCL-185™)
-
Reagents:
-
This compound (MedChemExpress, HY-136365 or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green-based qPCR master mix
-
Primers for NFE2L2, HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH)
-
Cell viability reagent (e.g., Resazurin, MTT, or Crystal Violet)
-
Experimental Workflow
The general workflow for evaluating the efficacy of this compound involves cell culture preparation, treatment with the compound, and subsequent analysis through various biochemical and cellular assays.
Experimental Protocols
Protocol 1: A549 Cell Culture and Treatment
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C as recommended by the supplier.
-
Cell Seeding:
-
For Western Blotting and qPCR: Seed 2.5 x 10⁵ to 5 x 10⁵ cells per well in 6-well plates.
-
For Cell Viability: Seed 5 x 10³ to 1 x 10⁴ cells per well in 96-well plates.
-
-
Adherence: Allow cells to adhere and grow for 24 hours until they reach 70-80% confluency.
-
Treatment:
-
Thaw the this compound stock solution and prepare serial dilutions in fresh culture medium to achieve the desired final concentrations.
-
For dose-response experiments, a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is recommended.
-
For time-course experiments, treat cells with a fixed concentration (e.g., 100 nM) for various durations (e.g., 4, 8, 16, 24 hours).
-
Replace the old medium with the medium containing this compound or a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Protocol 2: Western Blotting for Nrf2 Protein Degradation
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-60 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or 1% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, 1:4000 dilution) to ensure equal protein loading.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize Nrf2 band intensity to the corresponding loading control.
Protocol 3: Quantitative RT-PCR (qPCR) for Target Gene Expression
-
RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH), SYBR Green master mix, and nuclease-free water.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 4: Cell Viability Assay (Resazurin Method)
-
Cell Treatment: Seed and treat A549 cells in a 96-well plate as described in Protocol 1. The treatment duration is typically 24 to 72 hours.
-
Reagent Addition: After the incubation period, add resazurin solution (e.g., AlamarBlue) to each well, typically at 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on cell density.
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability). Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative results when treating A549 cells with this compound, based on its reported IC₅₀ and data from similar Nrf2 inhibitors.
Table 1: Dose-Dependent Effect of this compound on A549 Cell Viability (72h)
| Concentration | Expected Cell Viability (%) |
|---|---|
| Vehicle (DMSO) | 100% |
| 1 nM | ~95-100% |
| 10 nM | ~80-90% |
| 100 nM | ~50% (IC₅₀) |
| 1 µM | ~10-20% |
| 10 µM | <10% |
Table 2: Time-Dependent Effect of this compound (100 nM) on Nrf2 Protein Levels
| Treatment Time | Expected Relative Nrf2 Protein Level (vs. Vehicle) |
|---|---|
| 0 h | 100% |
| 4 h | ~70-80% |
| 8 h | ~40-50% |
| 16 h | ~20-30% |
| 24 h | <20% |
Table 3: Effect of this compound (100 nM, 24h) on Target Gene Expression
| Target Gene | Expected Fold Change in mRNA (vs. Vehicle) |
|---|---|
| HMOX1 | Significant Decrease |
| NQO1 | Significant Decrease |
| GCLM | Significant Decrease |
Troubleshooting
-
No/Weak Nrf2 Degradation:
-
Cause: Suboptimal concentration or incubation time.
-
Solution: Perform a broader dose-response and time-course experiment. Ensure the compound is active and has not degraded during storage.
-
-
High Variability in Viability Assays:
-
Cause: Inconsistent cell seeding, edge effects in the plate, or inappropriate incubation time with the viability reagent.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate. Optimize the incubation time with the resazurin reagent based on cell density.
-
-
Inconsistent qPCR Results:
-
Cause: Poor RNA quality, inefficient cDNA synthesis, or non-optimal primers.
-
Solution: Check RNA integrity (A260/A280 ratio). Use a high-quality reverse transcription kit. Validate primer efficiency before conducting the experiment.
-
References
- 1. What are Nrf2 degraders and how do they work? [synapse.patsnap.com]
- 2. Genome-wide global identification of NRF2 binding sites in A549 non-small cell lung cancer cells by ChIP-Seq reveals NRF2 regulation of genes involved in focal adhesion pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. The KEAP1–NRF2 System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Nrf2 degrader 1 solubility and stock solution preparation
For Research Use Only
Introduction
Nrf2 degrader 1 is a potent research compound designed for the targeted degradation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) protein.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, offering a powerful tool for studying the roles of Nrf2 in cellular processes.[] Given that Nrf2 is a master regulator of the antioxidant response, this degrader is invaluable for investigations into oxidative stress, inflammation, and the progression of various diseases, including cancer.[3][4][5] These notes provide essential information on the solubility of this compound and detailed protocols for the preparation of stock and working solutions to ensure reproducible experimental outcomes.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₅H₄₂N₆O₈S |
| Molecular Weight | 826.92 g/mol |
| Appearance | White to yellow solid |
Solubility Data
The solubility of this compound is a critical factor for its effective use in various experimental settings. Due to its hydrophobic nature, typical of many PROTAC molecules, this compound exhibits limited solubility in aqueous solutions. The following table summarizes the known solubility data.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (120.93 mM) | Ultrasonic treatment may be required to achieve complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic. |
| Aqueous Buffers (e.g., PBS) | Poor | PROTACs generally exhibit low solubility in aqueous media. Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Not specified | Data not available. It is advisable to perform a small-scale solubility test before preparing a stock solution in ethanol. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.1209 mL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots as recommended (see Storage and Stability).
Protocol 2: Preparation of a Working Solution for In Vivo Animal Studies
This protocol outlines the preparation of a working solution of this compound suitable for administration in animal models. This formulation is designed to improve the solubility and bioavailability of the compound.
Materials:
-
This compound high-concentration stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
Procedure:
-
In a sterile conical tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of sterile saline to the tube to bring the final volume to 1 mL.
-
Mix the final solution gently but thoroughly before administration. The resulting solution will have a final this compound concentration of 2.5 mg/mL.
Storage and Stability
Proper storage of this compound is crucial to maintain its activity.
-
Solid Compound: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions (in DMSO):
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
Note: It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Visualized Workflows and Pathways
References
Application Notes and Protocols for Detecting Nrf2 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the 26S proteasome.[1][4] This rapid turnover maintains low intracellular levels of Nrf2. Upon exposure to stressors, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the expression of a wide array of antioxidant and detoxification genes.
Dysregulation of the Nrf2 signaling pathway is implicated in various pathological conditions, including cancer and chronic inflammatory diseases. Consequently, monitoring the degradation of Nrf2 is crucial for understanding its regulatory mechanisms and for the development of novel therapeutic agents that target this pathway. Western blotting is a widely used and powerful technique to assess the levels of Nrf2 protein and thereby infer its degradation status. These application notes provide a detailed protocol for the detection of Nrf2 degradation using Western blot analysis.
Nrf2 Degradation Signaling Pathway
The primary mechanism for Nrf2 degradation is through the ubiquitin-proteasome system. Several E3 ubiquitin ligase complexes, including the Keap1-Cul3-Rbx1 complex, are known to target Nrf2 for ubiquitination. The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway leading to Nrf2 degradation.
References
Determining the Degradation Potency (DC50) of Nrf2 Degrader 1
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to determining the half-maximal degradation concentration (DC50) of Nrf2 degrader 1, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcription factor Nrf2. The protocols outlined below are essential for characterizing the potency and efficacy of this degrader, providing critical data for its development as a potential therapeutic agent.
Introduction to Nrf2 and Targeted Degradation
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2][3] Under normal physiological conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.
Constitutive activation of the Nrf2 pathway has been implicated in the pathogenesis of various diseases, including cancer, where it can promote tumor cell survival and resistance to therapy. Nrf2 degraders, such as "this compound," are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate the Nrf2 protein. These degraders typically consist of a ligand that binds to Nrf2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of Nrf2 by the proteasome.
The potency of a protein degrader is quantified by its DC50 value, which is the concentration of the compound required to achieve 50% degradation of the target protein. A lower DC50 value indicates a more potent degrader. Another important parameter is the Dmax, which represents the maximum percentage of protein degradation achievable with the compound.
Data Presentation
The following table summarizes the key parameters for "this compound". Note that specific DC50 and Dmax values are highly dependent on the cell line and experimental conditions. The data presented here are for illustrative purposes based on typical characterizations of such compounds. "this compound" has been shown to inhibit the growth of A549 and LK-2 cancer cells with IC50 values of 100 nM and 40 nM, respectively.
| Parameter | Value | Cell Line | Treatment Time | Assay Method |
| DC50 | 50 nM (Representative) | A549 (Human Lung Carcinoma) | 24 hours | Western Blot |
| Dmax | >90% (Representative) | A549 (Human Lung Carcinoma) | 24 hours | Western Blot |
| IC50 (Growth) | 100 nM | A549 (Human Lung Carcinoma) | Not Specified | Cell Viability Assay |
| IC50 (Growth) | 40 nM | LK-2 (Human Lung Adenocarcinoma) | Not Specified | Cell Viability Assay |
Signaling Pathways and Experimental Workflow
Nrf2 Signaling Pathway
Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation. Oxidative stress or Nrf2 activators disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and activation of antioxidant response element (ARE)-driven gene expression.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. hololifecenter.com [hololifecenter.com]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and characterization of a heterobifunctional degrader of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Nrf2 Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress. Under normal physiological conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] However, in various pathological states, including cancer, constitutive activation of Nrf2 can promote cell survival and contribute to therapy resistance.[1][2]
Nrf2 Degrader 1 is a novel small molecule designed to hijack the cellular protein degradation machinery to selectively target Nrf2 for elimination. By promoting the degradation of Nrf2, this compound offers a promising therapeutic strategy for diseases driven by aberrant Nrf2 activity. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, including detailed experimental protocols and data presentation guidelines.
Nrf2 Signaling Pathway and Mechanism of this compound
Under basal conditions, Keap1 acts as an adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which polyubiquitinates Nrf2, marking it for degradation by the proteasome.[1] In response to oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the production of a battery of cytoprotective enzymes and proteins.
This compound is hypothesized to function by binding to both Nrf2 and an E3 ubiquitin ligase, forming a ternary complex that induces the ubiquitination and subsequent degradation of Nrf2, thereby reducing its cellular levels and downstream signaling.
In Vivo Experimental Design
The following section outlines a typical in vivo experimental design to evaluate the efficacy of this compound in a cancer xenograft model.
Animal Model
-
Species: Athymic Nude Mice (nu/nu) or NOD-scid gamma (NSG) mice.
-
Age: 6-8 weeks.
-
Supplier: Reputable commercial vendor.
-
Acclimatization: Minimum of one week before experimental manipulation.
-
Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Tumor Model
-
Cell Line: A549 (human non-small cell lung cancer) or other cancer cell line with known Nrf2 activation.
-
Implantation: Subcutaneous injection of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.
Treatment Groups
| Group | Treatment | Dose | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | Daily |
| 2 | This compound | 2 mg/kg | Intraperitoneal (i.p.) | Daily |
| 3 | This compound | 5 mg/kg | Intraperitoneal (i.p.) | Daily |
| 4 | Standard-of-Care | (e.g., Cisplatin, 3 mg/kg) | Intraperitoneal (i.p.) | Once weekly |
| 5 | This compound + Standard-of-Care | 5 mg/kg + 3 mg/kg | Intraperitoneal (i.p.) | Daily + Once weekly |
Note: Doses are hypothetical and should be optimized in preliminary dose-finding studies.
Experimental Workflow
Experimental Protocols
Formulation and Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Insulin syringes (28-30 gauge)
Protocol:
-
Weigh the required amount of this compound based on the desired concentration and the total volume needed for the treatment group.
-
Dissolve this compound in DMSO first.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Finally, add saline to the final volume and vortex until a clear solution is obtained. If necessary, sonicate briefly to aid dissolution.
-
Administer the solution via intraperitoneal injection at the specified dose and volume (typically 100 µL for mice).
Tumor and Tissue Collection
Materials:
-
Surgical instruments (scissors, forceps)
-
70% ethanol
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials
-
10% Neutral Buffered Formalin (NBF)
-
Liquid nitrogen
Protocol:
-
Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Spray the abdomen and chest with 70% ethanol.
-
Carefully excise the tumor using sterile instruments.
-
Wash the tumor in ice-cold PBS to remove any blood.
-
Blot the tumor dry and record its final weight.
-
For pharmacodynamic analysis, snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C.
-
For histological analysis, fix a portion of the tumor in 10% NBF for 24-48 hours.
-
Collect other relevant tissues (e.g., liver, kidneys) and process them similarly for toxicity assessment.
Western Blot Analysis for Nrf2 and Target Proteins
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-NQO1, anti-GCLC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Homogenize the frozen tumor tissue in RIPA buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., NQO1, GCLC) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Extract total RNA from frozen tumor tissue using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (± SEM) |
| Vehicle Control | 1250 ± 150 | - | +5.2 ± 1.5 |
| This compound (2 mg/kg) | 875 ± 120 | 30 | +4.8 ± 1.2 |
| This compound (5 mg/kg) | 500 ± 90 | 60 | +3.5 ± 1.8 |
| Standard-of-Care | 625 ± 110 | 50 | -2.1 ± 2.0 |
| Combination | 250 ± 60 | 80 | -1.5 ± 2.5 |
Table 2: Pharmacodynamic Effects of this compound on Nrf2 and Target Protein Levels in Tumors
| Treatment Group | Relative Nrf2 Protein Level (Normalized to Vehicle) | Relative NQO1 Protein Level (Normalized to Vehicle) | Relative GCLC Protein Level (Normalized to Vehicle) |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.00 ± 0.18 |
| This compound (5 mg/kg) | 0.25 ± 0.08 | 0.40 ± 0.10 | 0.35 ± 0.09 |
Table 3: Effect of this compound on the Expression of Nrf2 Target Genes in Tumors
| Treatment Group | Relative NQO1 mRNA Expression (Fold Change vs. Vehicle) | Relative GCLC mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 ± 0.20 | 1.00 ± 0.25 |
| This compound (5 mg/kg) | 0.30 ± 0.10 | 0.25 ± 0.08 |
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of this compound. The detailed protocols and data presentation guidelines are intended to assist researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this novel agent. Adherence to these protocols will facilitate the generation of high-quality, reproducible data essential for advancing the development of Nrf2-targeting therapies.
References
Application Notes and Protocols for Cell-Based Assays of Nrf2 Activity Following Degrader Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][4] Upon exposure to stressors, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a suite of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1), which are involved in detoxification and antioxidant defense.
Recent therapeutic strategies have focused on the development of Nrf2 degraders, which are small molecules designed to enhance the interaction between Nrf2 and Keap1, thereby promoting Nrf2's degradation and suppressing its activity. These degraders present a novel approach for diseases where aberrant Nrf2 activation is implicated. This document provides detailed protocols for cell-based assays to evaluate the efficacy of Nrf2 degraders by measuring changes in Nrf2 activity.
Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response. Under homeostatic conditions, Keap1 acts as a substrate adaptor for the Cul3-based E3 ubiquitin ligase, targeting Nrf2 for continuous ubiquitination and proteasomal degradation. When cells are exposed to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus, where it dimerizes with small Maf proteins and binds to ARE sequences to initiate the transcription of its target genes.
References
- 1. hololifecenter.com [hololifecenter.com]
- 2. Regulation of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2 Regulation Processes as a Source of Potential Drug Targets against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nrf2 Degrader 1 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates cellular defense mechanisms against oxidative and electrophilic stress.[1] In normal cells, Nrf2 activity is tightly controlled by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] However, in various pathological conditions, including several types of cancer, the Nrf2 signaling pathway is often constitutively activated. This hyperactivation can provide a pro-survival advantage to cancer cells, promoting their proliferation and resistance to chemotherapy and radiotherapy.[1][3]
In non-small cell lung cancer (NSCLC), a significant percentage of tumors exhibit genetic alterations in the Nrf2 pathway, leading to its persistent activation. This makes the Nrf2 pathway a compelling therapeutic target for lung cancer. Nrf2 degrader 1 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the Nrf2 protein. This document provides detailed application notes and experimental protocols for the use of this compound in lung cancer research, enabling the investigation of the therapeutic potential of targeted Nrf2 degradation.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to the Nrf2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By simultaneously binding to both Nrf2 and an E3 ligase, this compound forms a ternary complex, which facilitates the ubiquitination of Nrf2. The polyubiquitinated Nrf2 is then recognized and degraded by the proteasome, leading to a significant reduction in total Nrf2 protein levels and subsequent downregulation of its target genes.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide a template for researchers to record their experimental findings.
Table 1: In Vitro Activity of this compound in Lung Cancer Cell Lines
| Parameter | Cell Line | IC50 (nM) | Reference |
| Cell Growth Inhibition | A549 | 100 | |
| Cell Growth Inhibition | LK-2 | 40 |
Table 2: Template for Experimental Data with this compound
| Experiment | Cell Line | Treatment Concentration (nM) | Time Point (hours) | Observed Effect (e.g., % reduction in Nrf2 protein, fold change in gene expression) |
| Western Blot | ||||
| qPCR | ||||
| Cell Viability Assay | ||||
| ... |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on lung cancer cells.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: A549 (human lung adenocarcinoma) and LK-2 (human lung squamous cell carcinoma) are recommended based on available data.
-
Culture Medium: Use RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Protocol 2: Western Blot Analysis for Nrf2 Protein Levels
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein band intensities.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
-
RNA Extraction:
-
After treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Express the results as fold change over the vehicle-treated control.
-
Table 3: Recommended qPCR Primers for Human Nrf2 Target Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| NQO1 | CAGCGTTCGGTATTGGAGACT | GACTTTGATCTGGTTGTCAGTTGG |
| HMOX1 | GAGTGTAAGGACCCATCGGA | GCCAGCTCCTGCAACTCCT |
| GCLC | AGTTGACATGATGCCACCAG | TCTGGGTGGCAGGTAAAAGC |
| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Nrf2 Degrader Experiments
This guide provides troubleshooting advice and detailed protocols for researchers working with Nrf2 degraders. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: FAQs - Nrf2 Degrader Efficacy and Specificity
Question 1: My Nrf2 degrader is not reducing total Nrf2 protein levels. What are the possible causes?
Answer: Failure to observe Nrf2 degradation can stem from several factors, ranging from compound stability to cellular mechanics. Here are the primary areas to investigate:
-
Compound Potency and Stability: Ensure the degrader is used at its optimal effective concentration (EC50) and has not degraded due to improper storage or handling. Verify the compound's stability in your specific cell culture media and conditions.
-
Cellular Uptake: The degrader may not be efficiently penetrating the cell membrane. Consider performing cellular uptake assays or modifying the compound's delivery vehicle.
-
E3 Ligase Availability: Most Nrf2 degraders are heterobifunctional molecules (like PROTACs) that hijack a specific E3 ligase (e.g., Cereblon or VHL) to tag Nrf2 for proteasomal degradation.[1][2] The expression level of the required E3 ligase in your cell line might be insufficient. Confirm ligase expression via Western blot or qPCR.
-
Proteasome Function: The proteasome is responsible for degrading ubiquitinated Nrf2.[3][4] If proteasome activity is inhibited or impaired, degradation will not occur. You can test this by co-treating with a known proteasome inhibitor (like MG132), which should "rescue" Nrf2 from degradation and lead to its accumulation.[5]
-
Rapid Nrf2 Resynthesis: Nrf2 is a transcription factor with a very short half-life, typically around 15-30 minutes under normal conditions. Potent degradation can trigger a compensatory feedback loop, leading to rapid resynthesis of Nrf2 mRNA and protein, masking the degradation effect. A time-course experiment is essential to capture the initial degradation event.
Question 2: How can I be sure the observed effects are specific to Nrf2 degradation and not off-target effects?
Answer: This is a critical question in degrader research. Several control experiments are necessary to confirm on-target activity:
-
Use a Negative Control: Synthesize or obtain an inactive version of your degrader. This is often a molecule where the E3 ligase-binding component has been altered so it can no longer recruit the ligase, but the Nrf2-binding portion remains intact. This control should not induce Nrf2 degradation.
-
Nrf2 Knockout/Knockdown Cells: The most definitive control is to treat Nrf2 knockout (KO) or knockdown (shRNA/siRNA) cells with your degrader. If the biological phenotype you observe (e.g., decreased cell viability, sensitization to another drug) is absent in these cells, it strongly implicates Nrf2's role.
-
Rescue Experiment: After treatment with the degrader, introduce a degrader-resistant mutant of Nrf2 via transfection. If this restores the original phenotype, it confirms the effect was due to the loss of Nrf2.
-
Transcriptomic/Proteomic Analysis: Perform RNA-seq or global proteomics to assess changes across the transcriptome or proteome. On-target degradation should lead to changes primarily in Nrf2 and its known downstream target genes (e.g., NQO1, HMOX1, GCLC). Significant changes in unrelated pathways may suggest off-target effects.
Section 2: Diagrams and Workflows
Nrf2 Signaling and Degrader Mechanism of Action
Under normal conditions, the protein Keap1 acts as an adapter for an E3 ubiquitin ligase, targeting the transcription factor Nrf2 for constant degradation by the proteasome. Nrf2 degraders are engineered molecules that bind to both Nrf2 and an E3 ligase, forming a ternary complex that forces Nrf2 ubiquitination and subsequent degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 (NFE2L2) | Abcam [abcam.cn]
Technical Support Center: Nrf2 Degrader 1 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of Nrf2 degrader 1. The information is tailored to researchers, scientists, and drug development professionals working with this PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2] As a PROTAC, it is a heterobifunctional molecule containing a ligand that binds to Nrf2 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of Nrf2, marking it for degradation by the proteasome. The intended on-target effect is the reduction of Nrf2 protein levels, which can be beneficial in pathological conditions where Nrf2 is constitutively active, such as in certain cancers.
Q2: What are the potential sources of off-target effects for a PROTAC like this compound?
Off-target effects with PROTACs can arise from several factors:
-
Off-target binding of the Nrf2 ligand: The warhead of the PROTAC that binds to Nrf2 may have affinity for other proteins with similar binding pockets.
-
Off-target engagement of the E3 ligase ligand: The ligand that recruits the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) can lead to the degradation of proteins that naturally interact with these E3 ligases, often referred to as "neosubstrates."
-
Formation of binary complexes: The PROTAC can form binary complexes with either the target protein or the E3 ligase, which may have unintended biological consequences.
-
"Off-tissue" effects: The PROTAC may degrade the target protein in healthy tissues where its degradation could be detrimental.
Q3: Which E3 ligase does this compound recruit?
The specific E3 ligase recruited by this compound is not explicitly stated in publicly available product information. PROTACs commonly utilize E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). Therefore, when investigating off-target effects, it is crucial to consider the possibility of either, and experiments should be designed to identify the specific E3 ligase involved.
Q4: What are the known off-target effects of CRBN-based PROTACs?
CRBN-based PROTACs, which often use ligands derived from thalidomide or its analogs (e.g., pomalidomide, lenalidomide), have been reported to induce the degradation of so-called "neosubstrates." These are proteins that are not the intended target but are degraded due to their interaction with the CRBN-PROTAC complex. Commonly reported off-target substrates of CRBN-based PROTACs include zinc finger transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), as well as GSPT1. Unintended degradation of these proteins can lead to various cellular effects and potential toxicities.
Q5: What are the known off-target effects of VHL-based PROTACs?
VHL-based PROTACs are generally considered to have a more favorable off-target profile compared to CRBN-based ones, with fewer reported instances of neosubstrate degradation. However, off-target effects can still occur, primarily due to the off-target binding of the warhead. It is also important to consider that VHL expression levels can vary between cell types, which may influence the efficacy and off-target profile of a VHL-based PROTAC.
Troubleshooting Guide
This guide addresses specific issues that may arise during the investigation of this compound off-target effects.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected cell toxicity at concentrations effective for Nrf2 degradation. | Off-target protein degradation is causing cellular toxicity. | - Perform global proteomics (e.g., using mass spectrometry) to identify unintendedly degraded proteins.- Compare the proteomic profile of cells treated with this compound to a negative control (e.g., a structurally related but inactive molecule).- If a CRBN-based degrader is suspected, specifically probe for the degradation of known neosubstrates like IKZF1, IKZF3, and GSPT1 by Western blot. |
| Observed phenotype does not correlate with Nrf2 knockdown. | The phenotype may be due to an off-target effect. | - Use a rescue experiment: re-express Nrf2 in the cells and see if the phenotype is reversed.- Use a secondary, structurally different Nrf2 degrader to see if the same phenotype is observed.- Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement of Nrf2 in cells. A thermal shift indicates direct binding. |
| Difficulty in identifying off-target proteins. | The abundance of off-target proteins may be low, or the change in their levels may be subtle. | - Use sensitive proteomic techniques such as Tandem Mass Tag (TMT) labeling for multiplexed quantitative analysis.- Enrich for specific protein families that are common off-targets, such as kinases (kinome profiling).- Increase the concentration or treatment time of this compound to amplify off-target effects for easier detection (use with caution as this may induce non-specific toxicity). |
| Inconsistent results between different cell lines. | Cell line-specific expression of E3 ligases, off-target proteins, or compensatory signaling pathways. | - Quantify the expression levels of the recruited E3 ligase (CRBN or VHL) and the target protein (Nrf2) in the different cell lines.- Perform proteomic analysis in multiple cell lines to identify common and cell line-specific off-target effects.- Consider the genetic background of the cell lines, as mutations in components of the ubiquitin-proteasome system can affect PROTAC activity. |
Experimental Protocols
Global Proteomics Analysis for Off-Target Identification
Objective: To identify all proteins that are degraded upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., A549) to 70-80% confluency. Treat the cells with this compound at a concentration known to induce Nrf2 degradation (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a negative control PROTAC if available.
-
Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexing and accurate relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Identify and quantify the proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to Nrf2 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble Nrf2 in each sample by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Nrf2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from off-target effect investigations.
Table 1: Global Proteomics Analysis of A549 Cells Treated with this compound (100 nM, 24h)
| Protein | Gene | Fold Change (Treated/Control) | p-value | Potential Off-Target? |
| NFE2L2 | NRF2 | -8.5 | <0.001 | On-target |
| IKZF1 | IKZF1 | -6.2 | <0.001 | Yes (CRBN neosubstrate) |
| GSPT1 | GSPT1 | -4.8 | <0.005 | Yes (CRBN neosubstrate) |
| MAPK1 | ERK2 | -1.1 | 0.56 | No |
| ... | ... | ... | ... | ... |
Table 2: Kinome Profiling of this compound
| Kinase | Percent Inhibition at 1 µM | Potential Off-Target? |
| CDK4 | 3% | No |
| FLT3 | 85% | Yes |
| JAK2 | 12% | No |
| ... | ... | ... |
Visualizations
Caption: On-target mechanism of this compound.
Caption: Experimental workflow for off-target investigation.
References
Technical Support Center: Optimizing Nrf2 Degrader 1 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of Nrf2 degrader 1 for maximal degradation of the Nrf2 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a research compound, likely a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) protein.[1][2] Under normal physiological conditions, Nrf2 is negatively regulated by Keap1 (Kelch-like ECH-associated protein 1), which targets it for ubiquitination and subsequent degradation by the proteasome.[2][3][4] this compound is thought to work by forming a ternary complex between Nrf2 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to tag Nrf2 for degradation.
Q2: What is the biological significance of degrading Nrf2?
While Nrf2 is a key regulator of cellular antioxidant responses, its overactivation is implicated in some pathologies, such as cancer, where it can contribute to chemoresistance. By promoting the degradation of Nrf2, this compound can be used as a tool to study the effects of Nrf2 depletion and may have therapeutic potential in diseases characterized by aberrant Nrf2 activity.
Q3: What are the primary pathways for Nrf2 degradation?
Nrf2 protein stability is regulated by at least two distinct E3 ubiquitin ligase adaptors:
-
Keap1-dependent degradation: In the cytoplasm, Keap1 acts as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ligase, leading to Nrf2 ubiquitination and proteasomal degradation.
-
GSK-3/β-TrCP-dependent degradation: In the nucleus, glycogen synthase kinase 3 (GSK-3) can phosphorylate Nrf2, creating a recognition site for the β-TrCP ubiquitin ligase adaptor, which also targets Nrf2 for degradation.
Nrf2 Degradation Pathway
Caption: Nrf2 degradation pathways in the cytoplasm and nucleus.
Troubleshooting Guide: Optimizing Incubation Time
Q: I am not observing significant Nrf2 degradation. What should I do?
This is a common issue when first using a novel degrader. The solution often lies in systematically optimizing the experimental conditions, starting with the incubation time.
Logical Flow for Troubleshooting Incubation Time
Caption: Troubleshooting logic for optimizing incubation time.
Q: What is a typical time range to test for a new degrader?
The kinetics of PROTAC-mediated degradation can vary significantly depending on the target protein's half-life, the cell type, and the specific degrader's properties. A good starting point is a broad time-course experiment.
| Time Point | Rationale |
| 0.5 - 2 hours | To capture rapid, initial degradation events. |
| 4 - 8 hours | Often where maximal degradation is observed for many PROTACs. |
| 16 - 24 hours | To observe if degradation is sustained or if protein synthesis leads to a rebound in Nrf2 levels. |
| > 24 hours | To assess long-term effects and potential for compensatory mechanisms. |
Q: I see degradation at early time points, but Nrf2 levels recover later. Is this normal?
Yes, this phenomenon, known as the "hook effect" or protein rebound, can occur. It may be due to the cell's compensatory synthesis of new Nrf2 protein. If your experimental endpoint requires sustained Nrf2 depletion, you may need to consider repeated dosing or a different degrader.
Q: What if I see no degradation at any time point?
If a comprehensive time-course experiment yields no degradation, consider the following:
-
Concentration: The concentration of this compound may be too low or too high (causing the hook effect). Perform a dose-response experiment at a fixed, optimal time point.
-
Cell Line: The specific E3 ligase recruited by the degrader may not be expressed or active in your chosen cell line.
-
Reagent Integrity: Ensure the degrader is properly stored and has not degraded.
-
Experimental Technique: Verify your Western blotting protocol is sensitive enough to detect changes in Nrf2 levels.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a typical Western blot-based experiment to find the optimal incubation time for this compound.
Experimental Workflow
Caption: Workflow for a time-course optimization experiment.
Materials:
-
This compound
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-Nrf2 and anti-loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well plate) at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment: Prepare a working solution of this compound at a fixed concentration (e.g., 100 nM). Remove the old medium from the cells and add fresh medium containing the degrader or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 16, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS and then add lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary anti-Nrf2 antibody. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and image the blot using a digital imager.
-
Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody.
Data Presentation
Table 1: Example Densitometry Data from Time-Course Experiment
| Time (hours) | Nrf2 Band Intensity | Loading Control Band Intensity | Normalized Nrf2 Intensity |
| 0 | 15000 | 15200 | 0.987 |
| 1 | 12500 | 15100 | 0.828 |
| 2 | 8300 | 14900 | 0.557 |
| 4 | 4500 | 15300 | 0.294 |
| 8 | 3200 | 15000 | 0.213 |
| 16 | 6800 | 15200 | 0.447 |
| 24 | 9500 | 14800 | 0.642 |
Table 2: Summary of Nrf2 Degradation Over Time
| Time (hours) | Percent Degradation (%) |
| 1 | 16.1 |
| 2 | 43.6 |
| 4 | 70.2 |
| 8 | 78.4 |
| 16 | 54.7 |
| 24 | 34.9 |
Percent Degradation is calculated relative to the vehicle control at time 0.
Based on this example data, the optimal incubation time for achieving maximal Nrf2 degradation is approximately 8 hours .
References
Interpreting unexpected results with Nrf2 degrader 1
Welcome to the technical support center for Nrf2 degrader 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the transcription factor Nrf2.[1] It is a heterobifunctional molecule that consists of a ligand that binds to Nrf2, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing Nrf2 into close proximity with the E3 ligase, the degrader facilitates the ubiquitination of Nrf2, marking it for degradation by the proteasome. This targeted protein degradation approach aims to reduce the cellular levels of Nrf2, which can be beneficial in pathological conditions where Nrf2 is overactive, such as in certain cancers.[1][2]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated anticancer effects, inhibiting the growth of A549 (non-small cell lung cancer) and LK-2 (lung adenocarcinoma) cells with IC50 values of 100 nM and 40 nM, respectively.[1]
Q3: What are the potential off-target effects of this compound?
As with other PROTACs, there is a potential for off-target effects. These can arise from several factors:
-
E3 Ligase Ligand Promiscuity: The E3 ligase ligand component of the PROTAC may independently induce the degradation of other proteins. For example, pomalidomide, a common CRBN ligand, is known to degrade zinc-finger proteins.[3]
-
Ternary Complex Formation: The formation of unintended ternary complexes between the degrader, an off-target protein, and an E3 ligase can lead to the degradation of proteins other than Nrf2.
-
Pathway Crosstalk: The Nrf2 pathway has intricate crosstalk with other signaling pathways, such as the NF-κB pathway. Modulating Nrf2 levels may have downstream consequences on these interconnected pathways.
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is thought to occur because the bifunctional degrader molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for Nrf2 degradation.
Troubleshooting Guide
Unexpected Result 1: No or Low Nrf2 Degradation
| Possible Cause | Recommended Action |
| Suboptimal Concentration | Perform a detailed dose-response curve with this compound, typically ranging from low nanomolar to high micromolar concentrations. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for maximal Nrf2 degradation. |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR. |
| Cell Permeability Issues | While less common with optimized PROTACs, ensure the compound is reaching its intracellular target. Consider using a positive control PROTAC known to work in your cell line. |
| Inefficient Ternary Complex Formation | This is an intrinsic property of the degrader and the target in a specific cellular context. If other parameters are optimized, consider testing the degrader in a different cell line. |
| Reagent Instability | Ensure proper storage and handling of this compound as per the manufacturer's instructions. Repeated freeze-thaw cycles should be avoided. |
Unexpected Result 2: Increased Cell Death or Reduced Viability
While Nrf2 is often associated with cell survival, its modulation can lead to unexpected cytotoxic effects in certain contexts.
| Quantitative Data on Nrf2 Modulation and Cell Viability | | :--- | :--- | | Condition | Observation | | Pharmacological inactivation of KEAP1 (leading to Nrf2 activation) in a panel of 50+ non-small cell lung cancer cell lines. | Marked decrease in viability in over 13% of the cell lines. | | Nrf2 activation in KEAP1-mutant cancers. | Can induce NADH-reductive stress. | | Sustained Nrf2 activation in cardiomyocytes. | Can cause reductive stress and contribute to proteotoxic cardiac disease. |
| Possible Cause | Recommended Action |
| Reductive Stress | Nrf2 activation can lead to an accumulation of reducing equivalents (NADH), causing reductive stress. Measure the NADH/NAD+ ratio and assess mitochondrial function. |
| Synthetic Lethality | In some cancer cells, particularly those with specific metabolic profiles (e.g., reliance on mitochondrial respiration), the modulation of Nrf2 can be synthetically lethal. |
| Off-Target Toxicity | The degrader may be affecting other essential proteins. Consider performing unbiased proteomics to identify off-target degradation. |
| Crosstalk with Apoptotic Pathways | Investigate the activation of key apoptotic markers such as cleaved caspase-3 and PARP by Western blot. |
Unexpected Result 3: Altered Expression of Nrf2 Target Genes Without Nrf2 Degradation
| Possible Cause | Recommended Action |
| Transient Nrf2 Stabilization | The degrader might initially interfere with the Keap1-Nrf2 interaction before promoting degradation, leading to a temporary stabilization and nuclear translocation of Nrf2. Perform a detailed time-course experiment at early time points (e.g., 30 min, 1h, 2h). |
| Inhibition of Keap1-Nrf2 Interaction | The Nrf2-binding moiety of the degrader might be acting as a competitive inhibitor of the Keap1-Nrf2 interaction, leading to Nrf2 activation rather than degradation. |
| Off-Target Effects on Nrf2 Regulators | The degrader could be affecting other proteins that regulate Nrf2 activity. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Nrf2 Degradation
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
-
Detection:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Immunoprecipitation to Confirm Nrf2-Degrader-E3 Ligase Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or an isotype control antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blot using an anti-Nrf2 antibody to detect the co-immunoprecipitated Nrf2.
-
Visualizations
Caption: Nrf2 signaling pathway and the mechanism of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
Low efficacy of Nrf2 degrader 1 in specific cell lines
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low efficacy of Nrf2 degrader 1 in specific cell lines.
Troubleshooting Guide
This guide addresses common issues related to the low efficacy of this compound in specific experimental setups.
Q1: Why am I observing minimal or no degradation of Nrf2 in my cell line after treatment with this compound?
A1: Several factors can contribute to the low efficacy of this compound. These can be broadly categorized into issues related to the degrader itself, the experimental setup, or the specific biology of the cell line being used.
-
Cell Line-Specific Factors:
-
Low E3 Ligase Expression: this compound is a heterobifunctional degrader that hijacks a specific E3 ubiquitin ligase to target Nrf2 for proteasomal degradation. If the recruited E3 ligase is not sufficiently expressed in your cell line of interest, degradation will be inefficient.[1][2]
-
Mutations in the Nrf2 or Keap1 Pathway: Constitutive activation of the Nrf2 pathway in some cancer cell lines can be due to mutations in Nrf2 or its negative regulator, Keap1.[3] These mutations can interfere with the binding of this compound or the formation of the ternary complex required for degradation.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, preventing it from reaching its target.[4]
-
-
Experimental Conditions:
-
Incorrect Dosing (The "Hook Effect"): At very high concentrations, bifunctional degraders can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation.[1] This phenomenon, known as the "hook effect," leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.
-
Suboptimal Treatment Duration: The kinetics of degradation can vary between cell lines. It is crucial to perform a time-course experiment to determine the optimal treatment duration for maximal Nrf2 degradation.
-
-
Compound Integrity:
-
Degradation of the Compound: Ensure that this compound has been stored correctly and has not degraded.
-
Solubility Issues: Poor solubility can lead to a lower effective concentration of the degrader in the cell culture media.
-
Troubleshooting Steps:
-
Validate E3 Ligase Expression: Confirm the expression of the E3 ligase recruited by this compound in your target cell line using Western blot or qPCR.
-
Perform a Dose-Response Experiment: Test a wide range of concentrations of this compound to identify the optimal concentration for degradation and to assess for a potential "hook effect".
-
Conduct a Time-Course Experiment: Treat your cells with the optimal concentration of this compound and harvest at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to determine the time to maximal degradation.
-
Assess Nrf2 and Keap1 Mutation Status: If working with cancer cell lines, check the literature or sequence the relevant domains of Nrf2 and Keap1 to identify any potential resistance-conferring mutations.
-
Test for Involvement of Drug Efflux Pumps: Use a known inhibitor of MDR transporters in combination with this compound to see if this restores degradation.
-
Verify Compound Integrity and Solubility: Confirm the purity and stability of your this compound stock. Ensure it is fully dissolved in the vehicle before adding to the cell culture media.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action for this compound?
A2: this compound is a heterobifunctional molecule, often referred to as a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to the Nrf2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate Nrf2, marking it for degradation by the proteasome.
Q3: How can I confirm that this compound is engaging its target?
A3: Target engagement can be assessed using several methods:
-
Co-immunoprecipitation (Co-IP): This can be used to demonstrate the formation of the Nrf2-degrader-E3 ligase ternary complex.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of a protein upon ligand binding.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with purified proteins to measure binding affinities.
Q4: What are the expected downstream effects of successful Nrf2 degradation?
A4: Successful degradation of Nrf2 should lead to a decrease in the transcription of its target genes. This can be measured by a reduction in the mRNA and protein levels of well-established Nrf2 target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Q5: Are there any known off-target effects of this compound?
A5: As with any small molecule, there is a potential for off-target effects. It is recommended to perform global proteomics analysis (e.g., mass spectrometry) to identify any other proteins that are degraded upon treatment with this compound. Additionally, including a negative control, such as an epimer of the degrader that does not bind the E3 ligase, can help to distinguish between on-target and off-target effects.
Data Presentation
Table 1: Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Keap1 Status | Nrf2 Status | E3 Ligase Expression (Relative) | DC50 (nM) | Max Degradation (%) |
| A549 | Lung | Wild-Type | Wild-Type | High | 50 | 90% |
| HCT116 | Colon | Wild-Type | Wild-Type | Moderate | 150 | 75% |
| MCF7 | Breast | Wild-Type | Wild-Type | High | 75 | 85% |
| K562 | Leukemia | Mutant | Wild-Type | High | >1000 | <10% |
| HepG2 | Liver | Wild-Type | Wild-Type | Low | >1000 | <15% |
Table 2: Recommended Treatment Conditions for this compound
| Parameter | Recommended Range | Notes |
| Concentration | 1 nM - 10 µM | Perform a full dose-response curve to determine the optimal concentration for your cell line. |
| Treatment Duration | 2 - 24 hours | A time-course experiment is recommended to identify the point of maximal degradation. |
| Vehicle | DMSO | Ensure the final DMSO concentration is <0.1% to avoid solvent-induced toxicity. |
| Cell Confluency | 70-80% | Plating density can influence cellular response to treatment. |
Experimental Protocols
Protocol 1: Western Blotting for Nrf2 and Target Gene Expression
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the indicated times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene mRNA Expression
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for low efficacy of this compound.
References
Technical Support Center: Nrf2 Western Blotting After Degrader Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and using Nrf2 antibodies for Western blotting, particularly after treating cells with targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the correct molecular weight of Nrf2 to look for on a Western blot?
A1: While the predicted molecular weight of Nrf2 is approximately 68 kDa, the biologically relevant form of human Nrf2 migrates at a higher apparent molecular weight of ~95-110 kDa on an SDS-PAGE gel.[1] This discrepancy is attributed to post-translational modifications and the high acidic residue content of the protein. It is crucial to look for the band in this higher range. In some cell lines, a doublet may be observed.
Q2: Which Nrf2 antibody is recommended for Western blotting, especially when expecting low protein levels?
A2: Several commercially available Nrf2 antibodies have been validated for Western blotting. Based on comparative studies, the monoclonal antibody D1Z9C from Cell Signaling Technology has been shown to have high specificity for Nrf2.[2] Other well-validated antibodies are also available and should be carefully evaluated for specificity in your experimental system. It is recommended to choose an antibody that has been validated using knockout or siRNA-treated samples.
Q3: How does treatment with a protein degrader (e.g., PROTAC) affect Nrf2 detection by Western blot?
A3: Treatment with an Nrf2-targeting degrader is designed to significantly reduce the total amount of Nrf2 protein in the cell via the ubiquitin-proteasome system.[3] This will result in a very faint or absent Nrf2 band on the Western blot compared to untreated controls. The primary challenge is detecting this low level of remaining protein.
Q4: Can Nrf2 protein fragments be detected after degrader treatment?
A4: While the goal of targeted degradation is the complete removal of the protein, it is theoretically possible that fragments could be generated, although this is not a commonly reported artifact. The detection of any potential fragments would depend on the epitope recognized by the antibody. Using antibodies targeting different regions of the protein (N-terminus vs. C-terminus) could help identify any potential fragments, though this is not a standard requirement.
Q5: How can I validate that my chosen Nrf2 antibody is specific in my experimental setup?
A5: Antibody validation is critical. Here are a few recommended approaches:
-
Use positive and negative controls:
-
Positive Control: Treat cells with a proteasome inhibitor like MG132.[2] This will block Nrf2 degradation and lead to its accumulation, resulting in a stronger band.
-
Negative Control: Use cell lysates from Nrf2 knockout or siRNA-treated cells. The Nrf2 band should be absent in these samples.
-
-
Induction of Nrf2: Treat cells with a known Nrf2 activator, such as sulforaphane (SFN) or tert-Butylhydroquinone (tBHQ). This should lead to an increased Nrf2 signal.
Recommended Nrf2 Antibodies for Western Blotting
| Antibody (Clone) | Supplier | Type | Validation Data Available | Notes |
| D1Z9C | Cell Signaling Technology | Rabbit Monoclonal | Knockdown, Knockout | High specificity reported in comparative studies. |
| EP1808Y | Abcam | Rabbit Monoclonal | Knockout | Good specificity, but may detect a co-migrating protein in some cell lines. |
| ab137550 | Abcam | Rabbit Polyclonal | Knockout | Widely cited and validated in various applications. |
Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing the expression of a battery of cytoprotective enzymes and proteins.
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Experimental Workflow & Troubleshooting Guide
This section provides a detailed protocol for Nrf2 Western blotting after degrader treatment and a guide to troubleshoot common issues.
Experimental Workflow for Nrf2 Western Blotting
Caption: A step-by-step workflow for performing Western blotting for Nrf2 after treatment with a targeted protein degrader.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| No/Very Faint Nrf2 Band in Degrader-Treated Samples | 1. Successful protein degradation (expected outcome).2. Insufficient protein load.3. Low antibody sensitivity or incorrect dilution.4. Inefficient protein transfer. | 1. This confirms the efficacy of your degrader. Ensure you have a positive control (e.g., MG132 treated) to show the antibody is working.2. Increase the amount of protein loaded per lane to 30-50 µg.3. Use a highly sensitive and validated antibody at the recommended concentration. Perform a dilution series to optimize.4. Optimize transfer time, especially for a ~100 kDa protein. Use a PVDF membrane for better protein retention. Confirm transfer with Ponceau S staining. |
| Nrf2 Band at ~68 kDa Instead of ~100 kDa | 1. This is likely a non-specific band or a different protein.2. Potential for a specific splice variant, though less common as the primary band. | 1. The biologically active form of Nrf2 migrates at ~95-110 kDa. Disregard the ~68 kDa band if you are using a validated antibody.2. Confirm the identity of the ~100 kDa band using positive and negative controls. |
| Multiple Bands Detected | 1. Non-specific antibody binding.2. Protein degradation products (less likely with fresh lysates).3. Post-translational modifications causing band shifts. | 1. Increase the stringency of your washes. Optimize the blocking conditions (e.g., try 5% BSA instead of milk). Use a more specific monoclonal antibody.2. Always use fresh lysates with protease inhibitors.3. The Nrf2 band may appear as a doublet. This is normal in some cell lines. |
| High Background | 1. Insufficient blocking.2. Antibody concentration too high.3. Insufficient washing. | 1. Increase blocking time to 1-2 hours at room temperature.2. Reduce the concentration of the primary and/or secondary antibody.3. Increase the number and duration of washes with TBST. |
Detailed Experimental Protocol: Nrf2 Western Blotting
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix 30-50 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto an 8% or 10% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Perform a wet transfer at 100V for 90-120 minutes at 4°C or a semi-dry transfer according to the manufacturer's instructions.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with a validated primary anti-Nrf2 antibody (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system. Adjust the exposure time to obtain a clear signal without saturation, especially for the low-abundance degrader-treated samples.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Nrf2 signal to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
-
References
Technical Support Center: Mass Spectrometry Methods for Nrf2 Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing mass spectrometry to investigate Nrf2 degradation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist with your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Nrf2 degradation?
A1: The primary and most well-understood mechanism of Nrf2 degradation is through the ubiquitin-proteasome system.[1][2] Under normal, unstressed conditions, the transcription factor Nrf2 is bound in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[3] Keap1 acts as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent degradation by the 26S proteasome.[3][4] This process keeps basal Nrf2 levels low.
Q2: How is Nrf2 degradation regulated by other pathways?
A2: Besides the canonical Keap1-Cul3 pathway, Nrf2 degradation is also regulated by other mechanisms. One notable pathway involves glycogen synthase kinase 3 (GSK-3), which can phosphorylate Nrf2 and promote its recognition by the β-TrCP E3 ubiquitin ligase complex, also leading to its degradation. Additionally, the protein p62 (SQSTM1) can compete with Nrf2 for Keap1 binding, thereby inhibiting Nrf2 degradation.
Q3: How can mass spectrometry (MS) be used to confirm Nrf2 degradation?
A3: Mass spectrometry is a powerful tool for studying Nrf2 degradation through several approaches:
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be used to measure the rate of Nrf2 turnover and determine its half-life under different cellular conditions.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This method can identify post-translational modifications, such as ubiquitination, on Nrf2. By immunoprecipitating Nrf2 and analyzing the sample by MS, researchers can detect ubiquitin remnant motifs on specific lysine residues.
-
Targeted Proteomics: Methods like Parallel Reaction Monitoring (PRM) allow for the precise and sensitive quantification of Nrf2 protein levels, enabling the monitoring of its degradation over time.
-
Interaction Proteomics: IP-MS can also be used to identify proteins that interact with Nrf2, such as Keap1 and components of the ubiquitin ligase machinery, providing insights into the regulatory complexes involved in its degradation.
Q4: What is the typical half-life of Nrf2?
A4: Nrf2 is known to be a very labile protein with a short half-life. Under basal conditions, its half-life can be as short as 13-30 minutes, depending on the cell type. However, upon exposure to inducers or stressors that inhibit its degradation, the half-life of Nrf2 can be significantly extended. For example, treatment with cadmium has been shown to increase the half-life of Nrf2 to approximately 100 minutes.
Nrf2 Signaling and Degradation Pathway
The diagram below illustrates the canonical Keap1-mediated pathway for Nrf2 ubiquitination and subsequent proteasomal degradation, as well as the mechanism of Nrf2 activation under oxidative stress.
Caption: Canonical Keap1-Nrf2 signaling pathway.
Troubleshooting Guides
Issue: I cannot detect Nrf2 peptides in my mass spectrometry results.
-
Possible Cause 1: Low Abundance. Nrf2 is a low-abundance protein that is rapidly degraded under basal conditions.
-
Solution: Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow Nrf2 to accumulate. This will increase the amount of Nrf2 protein available for detection by mass spectrometry.
-
-
Possible Cause 2: Inefficient Protein Extraction. Nrf2 can be localized to both the cytoplasm and the nucleus, and inefficient lysis of the nuclear compartment can lead to loss of the protein.
-
Solution: Use a lysis buffer containing strong detergents and employ mechanical disruption methods like sonication to ensure complete cell lysis. For specific analysis of nuclear Nrf2, perform subcellular fractionation.
-
-
Possible Cause 3: Poor Immunoprecipitation (IP) Efficiency. The antibody used for IP may have low affinity or may not be suitable for IP applications.
-
Solution: Validate your Nrf2 antibody for IP using a positive control (e.g., cells overexpressing Nrf2 or treated with an Nrf2 activator like sulforaphane). Ensure you are using the recommended amount of antibody and appropriate bead types (e.g., Protein A/G).
-
Issue: My quantitative proteomics experiment (e.g., SILAC) shows no change in Nrf2 levels after treatment with a known inducer.
-
Possible Cause 1: Incorrect Time Point. The stabilization of Nrf2 can be transient. The peak of Nrf2 accumulation may occur at a different time than what was sampled.
-
Solution: Perform a time-course experiment, collecting samples at multiple time points (e.g., 0, 1, 2, 4, 8 hours) after treatment to capture the peak of Nrf2 stabilization.
-
-
Possible Cause 2: Insufficient Labeling in SILAC. If using SILAC, incomplete incorporation of heavy amino acids can lead to inaccurate quantification.
-
Solution: Ensure cells have been cultured in SILAC medium for at least 5-6 doublings to achieve >95% labeling efficiency. Confirm labeling efficiency by analyzing a small aliquot of protein lysate before the main experiment.
-
-
Possible Cause 3: Nrf2 Regulation is Primarily Post-Translational. The inducer may be stabilizing existing Nrf2 protein rather than increasing its synthesis. A steady-state SILAC experiment might not capture this dynamic change effectively.
-
Solution: Consider using a pulsed-SILAC (pSILAC) approach to specifically measure protein turnover rates. This method is more sensitive for detecting changes in protein stability.
-
Issue: I am having difficulty identifying ubiquitinated Nrf2 peptides.
-
Possible Cause 1: Low Stoichiometry of Ubiquitination. Only a small fraction of the total Nrf2 pool may be ubiquitinated at any given time.
-
Solution: Enrich for ubiquitinated proteins before MS analysis. After lysing cells (in the presence of a deubiquitinase inhibitor like PR-619), you can perform an IP for Nrf2 and then analyze the eluate. Alternatively, you can use antibodies or affinity resins that specifically recognize the di-glycine remnant left on lysine residues after tryptic digestion of ubiquitinated proteins.
-
-
Possible Cause 2: Inappropriate Sample Preparation. Standard digestion protocols may not be optimal for preserving and detecting ubiquitinated peptides.
-
Solution: Ensure your lysis buffer contains deubiquitinase (DUB) inhibitors. When digesting the protein, trypsin is commonly used as it leaves a characteristic di-glycine (GG) remnant on the modified lysine, which can be specifically searched for in the MS data.
-
Data Presentation
Table 1: Nrf2 Protein Half-Life Under Different Conditions
This table summarizes quantitative data on the half-life of Nrf2, demonstrating how it is affected by cellular stressors.
| Cell Type | Condition | Nrf2 Half-Life (minutes) | Reference |
| Mouse Hepatoma (Hepa) | Basal (Untreated) | ~13 | |
| Mouse Hepatoma (Hepa) | Cadmium (50 µM) | ~100 | |
| Human Cell Line | Untethered Nrf2 | ~180 |
Experimental Protocols & Workflows
Protocol 1: Immunoprecipitation-Mass Spectrometry (IP-MS) to Detect Nrf2 Ubiquitination
This protocol provides a method for enriching Nrf2 and identifying its ubiquitination status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Anti-Nrf2 antibody (validated for IP).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or LDS sample buffer).
-
Reagents for in-gel or on-bead digestion (DTT, iodoacetamide, trypsin).
Procedure:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to increase the pool of ubiquitinated Nrf2.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-Nrf2 antibody overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
-
Elution and Digestion:
-
Elute the Nrf2 protein complex from the beads.
-
Reduce (with DTT) and alkylate (with iodoacetamide) the protein sample.
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
Sample Cleanup and MS Analysis:
-
Desalt the resulting peptides using a C18 StageTip or ZipTip.
-
Analyze the peptides by LC-MS/MS.
-
Search the data for Nrf2 peptides, including variable modifications for the di-glycine remnant (+114.04 Da) on lysine residues.
-
Caption: Workflow for IP-MS analysis of Nrf2 ubiquitination.
Protocol 2: SILAC-Based Pulsed Chase to Determine Nrf2 Half-Life
This protocol outlines a quantitative proteomics approach to measure Nrf2 protein turnover.
Procedure:
-
Metabolic Labeling: Culture cells in "heavy" SILAC medium (containing ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) for at least 6 cell divisions to ensure complete incorporation of the heavy amino acids.
-
Chase: Replace the "heavy" medium with "light" medium (containing normal amino acids). This marks the beginning of the chase (time point 0).
-
Sample Collection: Harvest cells at various time points after the medium switch (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Extraction and Mixing: Lyse the cells from each time point. Combine an equal amount of protein from a "heavy"-labeled reference sample (cells continuously grown in heavy media) with each "light" chase sample.
-
Sample Preparation for MS:
-
Perform in-solution or SDS-PAGE-based protein digestion with trypsin.
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis: Analyze each mixed sample by LC-MS/MS.
-
Data Analysis:
-
Identify and quantify the "heavy" and "light" peptide pairs for Nrf2 across all time points.
-
The Nrf2 degradation rate is determined by the decay curve of the "heavy" (pre-existing) Nrf2 peptide signal over time. Calculate the half-life by fitting the data to a one-phase decay model.
-
Caption: Workflow for SILAC-based Nrf2 half-life determination.
References
- 1. Degradation of transcription factor Nrf2 via the ubiquitin-proteasome pathway and stabilization by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2 degradation by the ubiquitin proteasome pathway is inhibited by KIAA0132, the human homolog to INrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Proteomic Quantitation of NRF2 Signaling and Predictive Biomarkers in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Nrf2 Degrader 1
Welcome to the technical support center for cell viability assays involving Nrf2 Degrader 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Nrf2 protein.[1] It functions by linking Nrf2 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Nrf2 by the proteasome.[2][3] Under normal conditions, Nrf2 is kept at low levels by its negative regulator Keap1, which facilitates its degradation.[3][4] By promoting its degradation, this compound can be used to study the effects of Nrf2 downregulation in various cellular processes, including cancer cell growth.
Q2: Which cell viability assays are compatible with this compound treatment?
Several common cell viability assays are compatible with this compound treatment. The choice of assay depends on the specific research question and the cell type being used. Commonly used assays include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt by mitochondrial dehydrogenases into a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
-
Real-Time Glo™ MT Cell Viability Assay: This is a non-lytic, real-time assay that measures cell viability over time by detecting the reducing potential of viable cells.
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A broad starting range for similar small molecule degraders is often between 0.1 nM and 10 µM.
Q4: How long should I incubate the cells with this compound?
Incubation times can vary depending on the experimental goals and the cell line's doubling time. Typical incubation periods for cell viability assays range from 24 to 72 hours. A 48-hour incubation is often a good starting point to observe significant effects. Time-course experiments are recommended to determine the optimal incubation duration.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too low. | Perform a dose-response experiment with a wider and higher concentration range to determine the IC50 for your specific cell line. |
| Incubation time is too short. | The effect of the degrader on cell viability may be time-dependent. Increase the incubation time (e.g., from 24 to 48 or 72 hours). |
| Cell line is resistant to Nrf2 degradation. | Some cell lines may have compensatory mechanisms or lower dependence on Nrf2 for survival. Consider using a different cell line or a cell line known to be sensitive to Nrf2 inhibition. |
| Compound instability. | Ensure that the this compound stock solution is properly stored according to the manufacturer's instructions and has not degraded. Prepare fresh dilutions for each experiment. |
| Low expression of the required E3 ligase. | The PROTAC's efficacy depends on the presence of the corresponding E3 ligase in the cell line. Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) via Western blot or qPCR. |
Issue 2: High variability between replicate wells.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and be consistent with your pipetting technique to distribute cells evenly across the wells. |
| Pipetting errors. | Use calibrated pipettes and be meticulous with your pipetting technique when adding reagents and the compound. |
| Edge effects. | The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells for experimental samples or ensure the incubator has adequate humidity. |
| Compound precipitation. | Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. If precipitation occurs, you may need to adjust the solvent or concentration. |
Issue 3: Unexpected increase in cell viability.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Hormesis effect. | At very low concentrations, some compounds can have a stimulatory effect on cell proliferation. Analyze a wider range of concentrations to see if a biphasic dose-response curve is present. |
| Off-target effects. | The degrader may have off-target effects that promote cell survival at certain concentrations. Consider using a negative control compound that is structurally similar but does not bind to Nrf2 or the E3 ligase. |
| Assay interference. | The compound may interfere with the assay chemistry. For example, it might have inherent color or fluorescence that affects the readout. Run a control with the compound in cell-free media to check for interference. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT assay after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for using the CellTiter-Glo® assay to measure cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well white opaque flat-bottom plates
-
This compound
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well white opaque plate at an optimal density in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control.
-
Incubation: Incubate for the desired time period.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizations
Nrf2 Signaling Pathway
Caption: The Nrf2 signaling pathway under normal, stressed, and this compound-treated conditions.
Experimental Workflow for Cell Viability Assay
Caption: General experimental workflow for determining cell viability after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and characterization of a heterobifunctional degrader of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRF2-targeted therapeutics: New targets and modes of NRF2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Nrf2 Degrader 1: A Guide to Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Nrf2 degraders are emerging as powerful tools to probe the function of the Nrf2 signaling pathway and as potential therapeutic agents for diseases characterized by aberrant Nrf2 activation, such as cancer. This guide provides a comparative overview of the selectivity and specificity of Nrf2 degraders, with a focus on the principles and experimental approaches used to characterize these molecules.
Due to the limited availability of public-domain data on the specific compound "Nrf2 degrader 1," this guide will use a well-characterized, representative Nrf2 PROTAC (Proteolysis Targeting Chimera) degrader, compound C2 , as a primary example to illustrate the key concepts of selectivity and specificity. Compound C2 was recently described by Ji et al. in the Journal of Medicinal Chemistry (2023) as a first-in-class Nrf2 degrader that surprisingly co-degrades the Nrf2-MafG heterodimer.[1]
The Nrf2 Signaling Pathway and PROTAC-Mediated Degradation
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels through ubiquitination by the Keap1 E3 ligase complex and subsequent degradation by the proteasome. Upon exposure to oxidative or electrophilic stress, this degradation is inhibited, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes.
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Nrf2 PROTAC degraders are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of Nrf2. They consist of a ligand that binds to Nrf2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or VHL. This brings the E3 ligase into close proximity with Nrf2, leading to its ubiquitination and subsequent degradation.
Caption: Mechanism of action of an Nrf2 PROTAC degrader.
Selectivity and Specificity of Nrf2 Degrader C2
The selectivity of a PROTAC refers to its ability to induce the degradation of the target protein (on-target) with minimal impact on other proteins (off-targets). Specificity relates to the functional consequences of the PROTAC's action, i.e., whether the observed cellular effects are solely due to the degradation of the target protein.
The study by Ji et al. demonstrated that compound C2 is a first-in-class Nrf2 degrader that selectively degrades the Nrf2-MafG heterodimer.[1] This is a significant finding as it suggests that the degrader recognizes a feature of the heterodimeric complex.
| Parameter | Compound C2 | Other Nrf2 Modulators (for context) |
| Class | PROTAC Degrader | Inhibitors (e.g., ML385), Activators (e.g., Sulforaphane) |
| Mechanism of Action | Induces proteasomal degradation of the Nrf2-MafG heterodimer by recruiting the CRBN E3 ligase.[1] | ML385: Inhibits Nrf2 activity. Sulforaphane: Modifies Keap1 cysteines to prevent Nrf2 degradation. |
| Cellular Potency | Impeded Nrf2-ARE transcriptional activity significantly.[1] | ML385: IC50 in the low micromolar range. |
| Selectivity | Selectively degrades the Nrf2-MafG heterodimer.[1] | Ideally, high selectivity for Nrf2 over other transcription factors. Proteomics is the gold standard for assessment. |
| Specificity | Improved the sensitivity of non-small cell lung cancer (NSCLC) cells to ferroptosis and therapeutic drugs. | Effects should be rescued by overexpression of a degradation-resistant form of Nrf2. |
| Off-Target Effects | Not extensively profiled in the initial publication. Comprehensive proteomics studies are needed. | A key concern for all small molecules. PROTACs can sometimes have off-target effects due to the E3 ligase ligand or the target-binding ligand. |
Experimental Protocols for Characterizing Nrf2 Degraders
A thorough characterization of an Nrf2 degrader involves a battery of in vitro and cellular assays to determine its potency, selectivity, and specificity.
Western Blotting for Nrf2 and MafG Degradation
This is a fundamental assay to confirm the degradation of the target protein(s).
-
Cell Culture and Treatment: Plate cells (e.g., A549, H1299) at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response of the Nrf2 degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, MafG, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Co-IP is used to verify the PROTAC-induced interaction between Nrf2 and the recruited E3 ligase.
-
Cell Treatment and Lysis: Treat cells with the Nrf2 degrader, a negative control, and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or a tag on the degrader overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against Nrf2 and the E3 ligase.
ARE-Luciferase Reporter Assay for Nrf2 Transcriptional Activity
This assay measures the functional consequence of Nrf2 degradation on its transcriptional activity.
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the transfected cells with the Nrf2 degrader or a known Nrf2 activator (positive control).
-
Luciferase Assay: After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of the Nrf2 degrader on cell proliferation and viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the Nrf2 degrader.
-
Assay: After the incubation period (e.g., 72 hours), perform the MTT or CellTiter-Glo assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or luminescence and calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value.
Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics is the gold standard for assessing the global selectivity of a degrader.
-
Sample Preparation: Treat cells with the Nrf2 degrader and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the degrader-treated and control samples to identify proteins that are significantly downregulated.
Experimental Workflow for Nrf2 Degrader Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel Nrf2 degrader.
References
A Head-to-Head Comparison: Nrf2 Degrader 1 vs. Nrf2 Inhibitor ML385 in Regulating the Nrf2 Pathway
For researchers and drug development professionals, the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway presents a compelling therapeutic strategy for a range of diseases, including cancer and inflammatory conditions. The two primary pharmacological approaches to disrupt Nrf2 activity are direct inhibition and targeted degradation. This guide provides an objective comparison of a representative Nrf2 PROTAC, Nrf2 degrader 1, and a well-characterized Nrf2 inhibitor, ML385, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and ML385 lies in their mechanism of action. ML385 acts as a classical inhibitor, binding to Nrf2 and preventing its function. In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC) that hijacks the cell's own protein disposal machinery to eliminate Nrf2 altogether.
Nrf2 Inhibitor: ML385
ML385 is a potent, cell-permeable small molecule that directly targets the Nrf2 protein. It specifically binds to the Neh1 domain of Nrf2, which is the region responsible for DNA binding.[1] This interaction physically obstructs the Nrf2-MAFG heterodimer from binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby inhibiting their transcription.[1]
Nrf2 Degrader: this compound
This compound is a heterobifunctional molecule. One end of the molecule binds to the Nrf2 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of Nrf2, marking it for degradation by the proteasome.[2] While the specific E3 ligase recruited by this compound is not explicitly stated in the available literature, many Nrf2 PROTACs have been designed to recruit the Cereblon (CRBN) E3 ligase.[3] This degradation-based approach offers a distinct advantage over inhibition as it removes the entire protein, potentially leading to a more profound and sustained downstream effect.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and ML385, allowing for a direct comparison of their potency and effects on the Nrf2 pathway.
Table 1: Potency of this compound and ML385
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | Cell Growth Inhibition | A549 (Lung Carcinoma) | 100 nM | [4] |
| This compound | Cell Growth Inhibition | LK-2 (Lung Squamous Cell Carcinoma) | 40 nM | |
| ML385 | Nrf2 Inhibition (Anisotropy) | In vitro | 1.9 µM | |
| ML385 | Cell Viability | MGH7 (Lung Squamous Cell Carcinoma) | No significant toxicity up to 10 µM |
Table 2: Effect on Nrf2 Protein Levels and Downstream Target Gene Expression
| Compound | Cell Line | Concentration | Time | Effect on Nrf2 Protein | Effect on NQO1 Expression | Effect on HO-1 Expression | Reference |
| ML385 | A549 | 5 µM | 24h, 48h | Dose-dependent reduction | Time-dependent reduction | Not specified | |
| ML385 | XDO377 (LUSC organoid) | 5 µM | 48h | Inhibition of expression | Inhibition of expression | Not specified | |
| ML385 | HepG2 | Not specified | Not specified | Not specified | Concentration-dependent mRNA up-regulation | Concentration-dependent mRNA up-regulation |
Visualizing the Mechanisms and Workflows
To further clarify the distinct mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Nrf2 degraders and how do they work? [synapse.patsnap.com]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating Nrf2 Degradation by Nrf2 Degrader 1 Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nrf2 Degrader 1, a PROTAC (Proteolysis Targeting Chimera), with alternative Nrf2 modulators. We present supporting experimental data, detailed protocols for validation using CRISPR-Cas9, and a clear visualization of the underlying biological pathways and experimental workflows.
Introduction to Nrf2 and Targeted Degradation
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels by its negative regulator Keap1, which targets it for proteasomal degradation.[1][2] In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of hundreds of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][4][5]
While transient activation of Nrf2 is protective, sustained Nrf2 activity is implicated in cancer progression and therapeutic resistance. This has led to the development of molecules that can modulate Nrf2 activity. Traditional inhibitors, such as ML385, block the transcriptional activity of Nrf2. A newer approach involves the use of PROTACs, like this compound, which are designed to induce the targeted degradation of the Nrf2 protein.
This guide focuses on the validation of this compound's efficacy and specificity using CRISPR-Cas9 technology as a gold standard for on-target validation.
Nrf2 Signaling Pathway and PROTAC Mechanism of Action
The following diagram illustrates the canonical Nrf2 signaling pathway and the mechanism by which this compound, a PROTAC, induces Nrf2 degradation.
Experimental Validation Workflow using CRISPR
To definitively validate that the observed degradation of Nrf2 by this compound is on-target, a CRISPR-Cas9-mediated knockout of Nrf2 is the recommended approach. The workflow for this validation is outlined below.
Performance Comparison: this compound vs. Nrf2 Inhibitor (ML385)
The following tables summarize the expected performance of this compound in comparison to the well-characterized Nrf2 inhibitor, ML385. The data for this compound is representative of a typical PROTAC degrader and is provided for illustrative purposes.
Table 1: Effect of this compound on Nrf2 Protein Levels and Target Gene Expression in Wild-Type vs. Nrf2 KO Cells
| Cell Line | Treatment (24h) | Nrf2 Protein Level (% of WT Control) | HO-1 mRNA Expression (Fold Change) | NQO1 mRNA Expression (Fold Change) |
| Wild-Type | Vehicle | 100% | 1.0 | 1.0 |
| This compound (100 nM) | <10% | <0.2 | <0.2 | |
| Nrf2 KO | Vehicle | Not Detected | <0.1 | <0.1 |
| This compound (100 nM) | Not Detected | <0.1 | <0.1 |
Table 2: Comparative Efficacy of this compound and ML385 in A549 Cells
| Compound | Concentration | Nrf2 Protein Level (% of Control) | Nrf2 Transcriptional Activity (% of Control) | Cell Viability (IC50) |
| This compound | 100 nM | <10% | Not Applicable (Degrades Protein) | 100 nM |
| ML385 | 5 µM | ~100% | <20% | >10 µM |
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of Nrf2 in A549 Cells
-
gRNA Design and Cloning: Design two gRNAs targeting exons of the NFE2L2 gene. Clone the gRNAs into a suitable Cas9 expression vector (e.g., pLentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction of A549 Cells: Transduce A549 cells with the lentivirus.
-
Selection and Clonal Isolation: Select transduced cells with puromycin. Isolate single-cell clones by limiting dilution.
-
Validation of Knockout: Expand clonal populations and validate Nrf2 knockout by Western blot and sequencing of the targeted genomic region.
Protocol 2: Western Blot Analysis of Nrf2 and Target Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Quantitative PCR (qPCR) for Nrf2 Target Genes
-
RNA Extraction: Isolate total RNA from cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA, and primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
CRISPR-Cas9-mediated gene knockout provides an unequivocal method to validate the on-target activity of this compound. The expected results, with degradation of Nrf2 occurring only in wild-type and not in Nrf2 knockout cells, would confirm the specificity of this PROTAC degrader. In comparison to traditional inhibitors like ML385, which only block Nrf2's transcriptional function, this compound offers a distinct mechanism of action by eliminating the Nrf2 protein entirely. This approach may offer advantages in overcoming compensatory mechanisms and achieving a more profound and sustained inhibition of the Nrf2 pathway. The experimental protocols provided herein offer a robust framework for researchers to independently validate the efficacy and specificity of Nrf2 degraders in their own experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Nrf2 degraders and how do they work? [synapse.patsnap.com]
- 3. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 5. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Screening to Validate the Effects of Nrf2 Degrader 1: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of Nrf2 degrader 1 through phenotypic screening. It offers a comparative analysis with other Nrf2 modulators, supported by experimental data and detailed protocols.
The Nrf2 Signaling Pathway and the Rationale for Nrf2 Degradation
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant and anti-inflammatory response.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] In response to oxidative or electrophilic stress, this Keap1-mediated repression is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, inducing the expression of a wide array of cytoprotective enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[5]
While activation of the Nrf2 pathway is generally protective, its constitutive activation is implicated in the pathogenesis of certain diseases, notably in promoting cancer cell survival and chemoresistance. This has spurred the development of Nrf2 inhibitors and, more recently, Nrf2 degraders. Nrf2 degraders, such as "this compound," are often proteolysis-targeting chimeras (PROTACs) that induce the degradation of the Nrf2 protein. These molecules are designed to promote the interaction between Nrf2 and an E3 ubiquitin ligase, leading to the ubiquitination and degradation of Nrf2, thereby downregulating the entire Nrf2-driven transcriptional program.
Comparative Analysis of Nrf2 Modulators
To objectively assess the performance of this compound, it is essential to compare its effects with other well-characterized Nrf2 modulators. This guide uses a representative Nrf2 inhibitor, ML385, and a potent Nrf2 activator, Bardoxolone Methyl (CDDO-Me), as benchmarks. The following table summarizes their performance across key phenotypic assays.
| Parameter | This compound | ML385 (Nrf2 Inhibitor) | Bardoxolone Methyl (Nrf2 Activator) |
| Mechanism of Action | Induces proteasomal degradation of Nrf2 protein | Inhibits Nrf2 binding to ARE | Inhibits Keap1, leading to Nrf2 stabilization |
| ARE Reporter Activity (IC50/EC50) | IC50: ~50 nM | IC50: 1.9 µM | EC50: ~20 nM |
| NQO1 mRNA Expression | Strong downregulation | Dose-dependent downregulation | Strong upregulation |
| HO-1 mRNA Expression | Strong downregulation | Downregulation | Strong upregulation |
| Cellular ROS Levels | Increase | Increase | Decrease |
| Cell Viability (A549 Cells, IC50) | 100 nM | Potentiates cytotoxicity of chemotherapy | Can promote cell survival |
Note: Data for this compound in ARE reporter, mRNA expression, and ROS assays are representative of typical PROTAC degrader effects and are included for comparative purposes.
Experimental Workflow for Phenotypic Screening
A robust phenotypic screening workflow is crucial for validating the on-target effects of this compound. The following diagram outlines a logical sequence of experiments, from initial assessment of target engagement to the evaluation of downstream cellular phenotypes.
Detailed Experimental Protocols
Antioxidant Response Element (ARE) Reporter Assay
This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a reporter gene (e.g., luciferase) under the control of ARE sequences.
Materials:
-
ARE Luciferase Reporter Cell Line (e.g., HepG2-ARE-Luc)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and control compounds (ML385, Bardoxolone Methyl)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed ARE luciferase reporter cells into a 96-well plate at a density of 35,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C with 5% CO2.
-
Luciferase Measurement: Equilibrate the plate and luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well.
-
Data Acquisition: Shake the plate for 10 minutes at room temperature to ensure cell lysis. Measure luminescence using a plate reader.
-
Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized data against the compound concentration to determine IC50 or EC50 values.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol measures the mRNA expression levels of Nrf2 target genes, such as NQO1 and HO-1, to confirm the downstream effects of Nrf2 modulation.
Materials:
-
Cell line of interest (e.g., A549)
-
This compound and control compounds
-
6-well plates
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or control compounds for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative mRNA expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.
Cellular Reactive Oxygen Species (ROS) Measurement
This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cell line of interest
-
This compound and control compounds
-
96-well black, clear-bottom plates
-
DCFH-DA dye
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight. Treat the cells with this compound or control compounds for the desired duration.
-
Dye Loading: Remove the treatment medium and wash the cells with warm HBSS. Add 100 µL of 10-25 µM DCFH-DA in HBSS to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: Normalize the fluorescence intensity of treated cells to that of vehicle-treated control cells. An increase in fluorescence indicates higher levels of intracellular ROS.
Conclusion
Validating the effects of this compound requires a multi-faceted approach using a combination of phenotypic screening assays. By employing the protocols outlined in this guide and comparing the results to established Nrf2 modulators, researchers can robustly characterize the potency and cellular consequences of Nrf2 degradation. This systematic validation is a critical step in the development of novel therapeutics targeting the Nrf2 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 3. NRF2, a Key Regulator of Antioxidants with Two Faces towards Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doc.abcam.com [doc.abcam.com]
- 5. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Nrf2 Degrader 1: A Comparative Analysis of Cross-reactivity with NFE2L Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nrf2 degrader 1, a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). A critical aspect of developing targeted protein degraders is understanding their selectivity. This document focuses on the cross-reactivity of this compound with other members of the Nuclear Factor Erythroid 2-Like (NFE2L) family, specifically NFE2L1 (Nrf1) and NFE2L3 (Nrf3).
Introduction to the NFE2L Family
The NFE2L family of transcription factors, which includes Nrf2 (NFE2L2), Nrf1 (NFE2L1), and Nrf3 (NFE2L3), are key regulators of cellular stress responses. These proteins share a highly conserved basic leucine zipper (bZIP) domain, which is crucial for their function.
-
Nrf2 (NFE2L2): As a master regulator of the antioxidant response, Nrf2 controls the expression of a wide array of genes that protect cells from oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for proteasomal degradation. In response to cellular stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of cytoprotective genes.[1][2]
-
Nrf1 (NFE2L1): Nrf1 is involved in the regulation of genes associated with the proteasome and metabolic processes. Unlike Nrf2, Nrf1 is an integral membrane protein of the endoplasmic reticulum.
-
Nrf3 (NFE2L3): The specific functions of Nrf3 are less well-characterized, but it is believed to play a role in cellular development and differentiation.
Given the structural similarities within the NFE2L family, it is crucial to assess the selectivity of molecules designed to target one member, such as this compound, to avoid unintended off-target effects.
This compound: Mechanism of Action
This compound is a PROTAC, a heterobifunctional molecule that induces the degradation of a target protein.[3] It functions by simultaneously binding to Nrf2 and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of Nrf2, marking it for degradation by the proteasome. This targeted degradation approach offers a powerful strategy for modulating the activity of proteins like Nrf2, which can be dysregulated in various diseases, including cancer.[1]
Quantitative Comparison of this compound Cross-reactivity
Note: Extensive searches for publicly available, direct quantitative experimental data on the cross-reactivity of a compound specifically named "this compound" against NFE2L1 and NFE2L3 were unsuccessful. The following table is a template that illustrates how such data would be presented. Researchers are encouraged to perform the described experiments to generate data for this type of analysis.
| Target Protein | Method | Metric | This compound | Control Compound |
| Nrf2 (NFE2L2) | Western Blot | DC50 (nM) | Hypothetical Value | >10,000 |
| Proteomics | % Degradation @ 100 nM | Hypothetical Value | <10% | |
| Nrf1 (NFE2L1) | Western Blot | DC50 (nM) | Hypothetical Value | >10,000 |
| Proteomics | % Degradation @ 100 nM | Hypothetical Value | <10% | |
| Nrf3 (NFE2L3) | Western Blot | DC50 (nM) | Hypothetical Value | >10,000 |
| Proteomics | % Degradation @ 100 nM | Hypothetical Value | <10% |
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental strategies, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the cross-reactivity of this compound.
Immunoblotting for NFE2L Protein Levels
Objective: To quantify the degradation of Nrf2, Nrf1, and Nrf3 in response to this compound treatment.
Materials:
-
Cell lines (e.g., A549, HEK293T)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Nrf1, anti-Nrf3, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of this compound or DMSO for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 value for each protein.
-
Global Proteomics for Off-Target Analysis
Objective: To identify all proteins that are degraded upon treatment with this compound, providing an unbiased assessment of its selectivity.
Materials:
-
Cell lines, this compound, DMSO
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT, iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation: Treat cells as described for immunoblotting. Lyse cells in a buffer compatible with mass spectrometry.
-
Protein Digestion:
-
Quantify protein concentration.
-
Reduce and alkylate the proteins.
-
Digest proteins into peptides using trypsin.
-
-
Peptide Cleanup: Desalt the peptide samples using SPE cartridges.
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify proteins using proteomics software.
-
Compare the abundance of all identified proteins between this compound-treated and vehicle-treated samples.
-
Specifically examine the abundance of NFE2L1 and NFE2L3 to assess cross-reactivity.
-
In Vitro Ubiquitination Assay
Objective: To determine if this compound can induce the ubiquitination of Nrf2, and to test for cross-reactivity with Nrf1 and Nrf3.
Materials:
-
Recombinant Nrf2, Nrf1, and Nrf3 proteins
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and the E3 ligase recruited by this compound
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
Anti-ubiquitin antibody and antibodies against Nrf1, Nrf2, and Nrf3
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, E3 ligase, ubiquitin, and the respective NFE2L protein.
-
Initiate Reaction: Add this compound or DMSO to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by immunoblotting using an anti-ubiquitin antibody to detect polyubiquitin chains on the target proteins.
-
Alternatively, use antibodies specific to each NFE2L protein to observe the appearance of higher molecular weight ubiquitinated species.
-
Conclusion
The development of selective protein degraders is a promising therapeutic strategy. While this compound is designed to target Nrf2, a thorough evaluation of its cross-reactivity with other NFE2L family members is essential for its preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for researchers to assess the selectivity profile of this compound and other similar molecules. The generation and dissemination of such data are vital for advancing the field of targeted protein degradation.
References
- 1. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Regulations among NRFs and KEAP1 and Effects of their Silencing on Arsenic-Induced Antioxidant Response and Cytotoxicity in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of Nrf2 Inhibition Compared to Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of cellular defense against oxidative and electrophilic stress. While its activation is crucial for normal cell protection, constitutive Nrf2 activation is a common event in many tumors, contributing to cancer progression, therapy resistance, and poor patient prognosis. Consequently, the inhibition of Nrf2 has emerged as a promising strategy to enhance the efficacy of conventional cancer therapies. This guide provides an objective comparison of the in vivo efficacy of Nrf2 inhibition, represented by the natural product Brusatol, versus a standard chemotherapeutic agent, cisplatin, in non-small-cell lung cancer (NSCLC) models. Experimental data and detailed methodologies are presented to support the findings.
Nrf2 Signaling and Chemoresistance
The Keap1-Nrf2 signaling pathway is central to the cellular stress response. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low. However, in cancer cells, various mechanisms can lead to the constitutive activation of Nrf2, such as mutations in Keap1 or Nrf2 itself. This sustained Nrf2 activity upregulates a battery of cytoprotective genes, including antioxidant enzymes and drug efflux pumps. These gene products can neutralize the reactive oxygen species (ROS) generated by chemotherapeutic agents and actively transport drugs out of the cancer cell, thereby conferring chemoresistance. The inhibition of Nrf2 aims to dismantle this protective shield, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Caption: The Keap1-Nrf2 signaling pathway and its role in chemotherapy resistance.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of Brusatol, a potent Nrf2 inhibitor, in combination with the standard chemotherapeutic agent cisplatin, in preclinical models of non-small-cell lung cancer.
| Treatment Group | Cancer Model | Key Efficacy Readouts | Reference |
| Vehicle Control | A549 Xenografts | Uninhibited tumor growth | [1][2] |
| Cisplatin alone | A549 Xenografts | Minor reduction in cell number, eventual onset of drug resistance. | [1] |
| Brusatol alone | A549 Xenografts | Transient growth arrest followed by a quick growth period. | [1] |
| Brusatol + Cisplatin | A549 Xenografts | Dramatic reduction in cell number with no viable cells at 96h; induced apoptosis, reduced cell proliferation, and inhibited tumor growth more substantially than cisplatin alone. | [3] |
| Vehicle Control | KRAS-G12D induced murine lung tumor model | Progressive tumor growth and reduced survival. | |
| Cisplatin alone | KRAS-G12D induced murine lung tumor model | Modest inhibition of tumor growth and a slight increase in survival. | |
| Brusatol alone | KRAS-G12D induced murine lung tumor model | Inhibition of tumor progression. | |
| Brusatol + Cisplatin | KRAS-G12D induced murine lung tumor model | Significantly reduced tumor burden and enhanced survival compared to either agent alone. |
Experimental Protocols
In Vivo Xenograft Studies
A general experimental workflow for assessing the in vivo efficacy of an Nrf2 inhibitor in combination with chemotherapy is outlined below.
Caption: A generalized experimental workflow for in vivo efficacy studies.
1. Cell Lines and Culture:
-
Human non-small-cell lung cancer (NSCLC) cell lines, such as A549, which are known to have high constitutive Nrf2 activity, are commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Immunocompromised mice, such as athymic nude mice or SCID mice, are typically used for xenograft studies to prevent rejection of human tumor cells.
-
For studies involving genetically engineered mouse models, mice with specific mutations (e.g., KRAS-G12D) that drive tumor formation are utilized.
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum. All animal procedures are performed in accordance with institutional guidelines.
3. Tumor Implantation and Treatment:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in PBS) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into different treatment groups: Vehicle control, Nrf2 inhibitor alone (e.g., Brusatol), standard chemotherapy alone (e.g., Cisplatin), and the combination of the Nrf2 inhibitor and chemotherapy.
-
Drug administration routes and schedules vary depending on the specific agent. For example, Brusatol might be administered via intraperitoneal (i.p.) injection at a dose of 2 mg/kg, while cisplatin could be given i.p. at 4 mg/kg.
4. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.
-
Animal body weight is also monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
5. Immunohistochemical and Molecular Analysis:
-
Tumor tissues can be fixed in formalin, embedded in paraffin, and sectioned for immunohistochemical (IHC) analysis of biomarkers such as Ki-67 (proliferation), TUNEL (apoptosis), and Nrf2 expression.
-
Western blot analysis of tumor lysates can be performed to quantify the protein levels of Nrf2 and its downstream targets.
Conclusion
The presented data strongly suggests that the inhibition of the Nrf2 pathway can significantly enhance the in vivo efficacy of standard chemotherapy in non-small-cell lung cancer models. By dismantling the Nrf2-mediated chemoresistance, Nrf2 inhibitors like Brusatol can sensitize cancer cells to the cytotoxic effects of drugs such as cisplatin, leading to a more profound anti-tumor response. This combination strategy holds considerable promise for improving therapeutic outcomes in cancers with high Nrf2 activity. Further research and development of specific and potent Nrf2 degraders are warranted to translate these preclinical findings into clinical applications.
References
Safety Operating Guide
Navigating the Disposal of Nrf2 Degrader 1: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. Nrf2 degrader 1, a PROTAC (Proteolysis Targeting Chimera) with anticancer effects, requires meticulous disposal procedures due to its potential hazards.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, aligning with general best practices for hazardous chemical waste management in a research setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not found in the immediate search, a similar compound, Nrf2 activator-1, is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound and its waste.
All personnel handling chemical waste must be trained on proper waste handling and disposal procedures.[3][4] Spilled chemicals and the materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[3]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, like most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) and cannot be discarded as regular trash or poured down the sewer system. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) or a similar hazardous waste program.
-
Waste Collection and Segregation :
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated and compatible hazardous waste container.
-
Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Crucially, do not mix incompatible waste streams. While the specific incompatibilities of this compound are not detailed, a general best practice is to segregate halogenated and non-halogenated solvent wastes, as their disposal costs and methods can differ. Aqueous waste should be collected separately from organic solvent waste.
-
-
Container Labeling :
-
Properly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and its concentration or quantity. Avoid using abbreviations or chemical formulas.
-
For mixtures, list all chemical components and their approximate percentages.
-
Include the contact information of the principal investigator and the laboratory location (building and room number).
-
Mark the appropriate hazard pictograms on the label.
-
-
Storage of Chemical Waste :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The waste container must be kept securely closed at all times, except when adding waste.
-
Ensure the SAA is equipped with secondary containment to prevent spills from reaching drains.
-
-
Requesting Waste Pickup :
-
Once the waste container is full or ready for disposal, submit a hazardous waste collection request to your institution's EHS department.
-
Do not transport hazardous waste to a central storage facility yourself; this must be done by trained EHS staff.
-
Disposal of Empty Containers
The procedure for disposing of empty containers that held this compound depends on whether it is classified as an acutely hazardous waste.
-
For containers that held acutely hazardous waste : These must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
For containers of other hazardous waste : Once all the material has been removed, the container should be defaced of any chemical labels, the cap removed, and then it can typically be disposed of as regular trash.
Quantitative Data for Waste Management
The following table summarizes key quantitative limits and timelines for hazardous waste accumulation in a laboratory setting, based on general guidelines. Researchers should always consult their institution's specific policies, as these may vary.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | |
| Time Limit for Removal After Reaching Limit | Within 3 calendar days | |
| Maximum Storage Time in SAA (if limits not exceeded) | Up to 12 months from the first addition of waste |
Experimental Protocols and Methodologies
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. Researchers should refer to their specific experimental designs for methodologies related to the application of this compound. The disposal protocols outlined above are a critical final step in any experimental workflow involving this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
